(E/Z)-THZ1 dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H22N6O |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C20H22N6O/c1-13(27)14-6-8-16(9-7-14)22-20-21-11-10-18(24-20)23-19-12-17(25-26-19)15-4-2-3-5-15/h6-12,15H,2-5H2,1H3,(H3,21,22,23,24,25,26) |
InChIキー |
NLCDEDGBGOOSNV-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of (E/Z)-THZ1 Dihydrochloride (B599025)
Introduction
(E/Z)-THZ1 dihydrochloride is a potent and selective, first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It has emerged as a significant tool in cancer research and a promising therapeutic candidate for cancers exhibiting transcriptional addiction.[3][4][5] THZ1 operates through a unique mechanism that combines ATP-site binding with an allosteric covalent modification, affording it high potency and selectivity.[3][6] This guide provides a detailed examination of its core mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
The primary molecular target of THZ1 is CDK7, a kinase with dual roles in regulating the cell cycle and gene transcription.[7][8]
Covalent and Irreversible Inhibition of CDK7
THZ1 is a phenylaminopyrimidine compound featuring a reactive acrylamide (B121943) group.[3][9] Its mechanism is distinguished by its ability to form an irreversible covalent bond with Cysteine 312 (Cys312), a residue located outside the canonical ATP-binding pocket of CDK7.[3][4] This unique interaction provides an unanticipated means of achieving high selectivity for CDK7 over other kinases, which has been a significant challenge in the development of CDK inhibitors.[3][4] A non-reactive analog, THZ1-R, which lacks the acrylamide moiety, shows significantly diminished activity, confirming the importance of this covalent interaction.[3]
Dual Impact on Transcription and Cell Cycle
CDK7 functions as a critical component of two major cellular complexes:
-
Transcription Factor IIH (TFIIH): As part of TFIIH, CDK7 is essential for the initiation of transcription by RNA Polymerase II (RNAPII). It phosphorylates the C-terminal domain (CTD) of the largest subunit of RNAPII (Rpb1) at Serine 5 (Ser5) and Serine 7 (Ser7).[10][11][12] This phosphorylation is a key step for promoter clearance, elongation, and co-transcriptional mRNA processing, including capping.[12]
-
CDK-Activating Kinase (CAK) Complex: CDK7, along with Cyclin H and MAT1, forms the CAK complex, which is responsible for the phosphorylation and subsequent activation of other cell cycle-regulating CDKs, such as CDK1, CDK2, CDK4, and CDK6.[5][8]
By inhibiting CDK7, THZ1 disrupts both of these fundamental cellular processes.
THZ1's most profound effect is the suppression of transcription. Inhibition of CDK7 leads to a global decrease in the phosphorylation of the RNAPII CTD at Ser5 and Ser7.[3][6] This has several downstream consequences:
-
Impaired Transcription Initiation and Elongation: The lack of proper RNAPII phosphorylation prevents the transition from transcription initiation to productive elongation.[12]
-
Defects in mRNA Capping and Pausing: THZ1 treatment causes defects in the co-transcriptional capping of nascent RNA and disrupts promoter-proximal pausing by preventing the loading of DSIF and NELF factors.[12]
-
Preferential Suppression of Super-Enhancer-Driven Genes: Cancer cells are often "addicted" to the high-level expression of specific oncogenes (e.g., MYC, RUNX1) that are driven by large regulatory elements known as super-enhancers.[3][12] The transcription of these genes is exceptionally sensitive to perturbations in CDK7 activity, making them highly susceptible to THZ1 inhibition at low doses.[3][5] This selective vulnerability contributes to THZ1's therapeutic window, as normal cells are less dependent on such transcriptional amplification.[4]
Through its inhibition of CAK activity, THZ1 prevents the activation of cell cycle CDKs. This leads to a disruption of cell cycle progression, often resulting in G1/S or G2/M phase arrest.[10][13] This effect contributes to the potent anti-proliferative activity of the compound.
Induction of Apoptosis
The transcriptional suppression of key survival proteins is a major consequence of THZ1 treatment. By inhibiting the expression of short-lived anti-apoptotic proteins like MCL-1, BCL-2, and XIAP, THZ1 shifts the cellular balance towards programmed cell death.[3][5][10] This induction of apoptosis is a primary driver of its cytotoxic effects in cancer cells.
Quantitative Data
The potency of THZ1 has been quantified across biochemical assays and various cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | CDK7 (biochemical assay) | 3.2 nM | [1][2][14] |
| IC₅₀ | CDK12 (biochemical assay) | 250 nM | [15] |
| IC₅₀ | Jurkat (T-ALL) | 50 nM | [2] |
| IC₅₀ | Loucy (T-ALL) | 0.55 nM | [2] |
| IC₅₀ | KOPTK1 (T-ALL) | 0.49 nM | [15] |
| IC₅₀ | Neuroblastoma Cell Lines | 8 - 40 nM | [16] |
| IC₅₀ | Urothelial Carcinoma Cell Lines | Dose-dependent cytotoxicity observed up to 750 nM | [10] |
T-ALL: T-cell Acute Lymphoblastic Leukemia
Experimental Protocols
The mechanism of THZ1 has been elucidated through a variety of standard and advanced molecular biology techniques.
Kinase Inhibition Assay (e.g., LanthaScreen™)
-
Objective: To determine the IC₅₀ value of THZ1 against CDK7 kinase activity.
-
Methodology:
-
Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a europium-labeled anti-tag antibody and a fluorescently-labeled ATP tracer.
-
Serial dilutions of THZ1 (or DMSO control) are added to the reaction. Time-dependent inhibition can be assessed by pre-incubating the enzyme with the inhibitor for varying durations (e.g., 20, 60, 180 minutes) before adding ATP.[3]
-
The binding of the tracer to the kinase results in a high FRET (Förster Resonance Energy Transfer) signal.
-
Inhibition is measured by the displacement of the tracer by THZ1, leading to a decrease in the FRET signal.
-
The signal is read on a fluorescence plate reader, and IC₅₀ values are calculated using non-linear regression analysis.
-
Cell Viability and Proliferation Assay (e.g., Resazurin (B115843) or CCK-8)
-
Objective: To measure the anti-proliferative effect of THZ1 on cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of THZ1 concentrations for a specified period (e.g., 72 hours).[3]
-
Resazurin (or CCK-8) solution is added to each well and incubated for 1-4 hours.
-
Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence or absorbance is measured using a plate reader.
-
Results are normalized to DMSO-treated control cells, and IC₅₀ values are determined.
-
Western Blotting for Protein Expression and Phosphorylation
-
Objective: To assess the effect of THZ1 on target protein levels and phosphorylation status.
-
Methodology:
-
Cancer cells (e.g., Jurkat, Loucy) are treated with THZ1 (e.g., 50-500 nM) or DMSO for a set time (e.g., 4-24 hours).[3][5]
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is quantified using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight with primary antibodies against targets such as:
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Proteins are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by THZ1.
-
Methodology:
-
Cells are treated with THZ1 at various concentrations for 24-48 hours.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cells, followed by incubation in the dark for 15 minutes.
-
Samples are analyzed on a flow cytometer.
-
Data are analyzed to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]
-
Precision Nuclear Run-on Transcription Sequencing (PRO-seq)
-
Objective: To define the global effects of THZ1 on RNA Polymerase II dynamics at high resolution.
-
Methodology:
-
Cells are treated with THZ1 for a short duration (e.g., 4 hours).
-
Cells are permeabilized, and a nuclear run-on assay is performed in the presence of biotin-NTPs, allowing nascent transcripts to be labeled.
-
The reaction is stopped, and total RNA is isolated.
-
Biotinylated nascent RNA is captured using streptavidin beads.
-
The captured RNA is then processed for next-generation sequencing, including adapter ligation and reverse transcription.
-
Sequencing data is mapped to the genome to analyze the distribution and density of active RNA polymerase, revealing effects on promoter-proximal pausing, elongation, and transcription termination.[11]
-
Visualizations
Signaling Pathway of THZ1 Action
Caption: Core mechanism of THZ1, inhibiting CDK7 to disrupt transcription and cell cycle control.
Experimental Workflow: Western Blot Analysis
Caption: Standard workflow for Western blot analysis to assess THZ1's effect on protein phosphorylation.
Mechanisms of Resistance
As with many targeted therapies, cancer cells can develop resistance to THZ1. A primary mechanism of acquired resistance has been identified as the upregulation of multidrug resistance transporters, specifically ABCB1 and ABCG2.[16][17] These transporters actively efflux THZ1 from the cell, preventing it from reaching its intracellular target, CDK7, thereby rendering the drug ineffective.[16][17] This highlights the importance of developing next-generation inhibitors that can evade these efflux pumps.[16]
Conclusion
This compound is a highly specific covalent inhibitor of CDK7 that exerts its potent anti-cancer effects through the dual inhibition of transcription and cell cycle progression. Its unique mechanism of targeting a non-catalytic cysteine confers selectivity and irreversible action. By disrupting the phosphorylation of RNA Polymerase II, THZ1 preferentially targets cancer cells that are dependent on the high-level transcription of oncogenes, leading to cell cycle arrest and apoptosis. The detailed understanding of its mechanism of action, supported by robust experimental data, solidifies its role as a critical tool for cancer biology and provides a strong rationale for the clinical development of CDK7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CDK7 Inhibitor | AmBeed.com [ambeed.com]
- 9. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 10. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. THZ1 ≥96% (HPLC), solid, Cdk7 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 16. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(E/Z)-THZ1 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its discovery has provided a powerful tool to probe the roles of CDK7 in transcription and cell cycle regulation and has opened new avenues for therapeutic intervention in cancers exhibiting transcriptional addiction. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (E/Z)-THZ1 dihydrochloride, complete with detailed experimental protocols and quantitative data to support further research and development.
Discovery and Rationale
(E/Z)-THZ1 was identified through a cell-based screening approach aimed at discovering novel inhibitors of cancer cell proliferation. The rationale behind targeting CDK7 stems from its dual role in fundamental cellular processes. CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs to drive cell cycle progression. Furthermore, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcription initiation and elongation. In many cancers, there is a heightened reliance on transcriptional programs driven by super-enhancers to maintain their oncogenic state, making CDK7 an attractive therapeutic target.
Chemical Synthesis
The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol is outlined below.
Synthesis of (E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide (THZ1)
A detailed, step-by-step synthesis protocol for THZ1 is not publicly available in the provided search results. Commercial vendors supply the compound, but the proprietary synthesis methods are not disclosed. The synthesis would likely involve the coupling of three key fragments: a 4-(1H-indol-3-yl)-5-chloropyrimidin-2-amine core, a 3-aminophenyl linker, and a 4-((E)-4-(dimethylamino)but-2-enamido)benzoyl side chain. The final step would involve the formation of the dihydrochloride salt.
Mechanism of Action
THZ1 is a covalent inhibitor of CDK7, exhibiting a unique mechanism of action. It forms a covalent bond with a non-catalytic cysteine residue, Cys312, located outside of the ATP-binding pocket of CDK7. This irreversible binding leads to sustained inhibition of CDK7's kinase activity. The selectivity of THZ1 for CDK7 over other kinases is attributed to the unique location of this cysteine residue.[1]
The inhibition of CDK7 by THZ1 has two major downstream consequences:
-
Transcriptional Inhibition: By inhibiting the phosphorylation of the RNAPII CTD, particularly at Serine 5 and Serine 7, THZ1 effectively stalls transcription initiation and elongation.[2] This leads to a global downregulation of transcription, with a pronounced effect on genes associated with super-enhancers, many of which are key oncogenic drivers.
-
Cell Cycle Arrest: As the kinase component of the CAK complex, CDK7 is responsible for activating other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6. Inhibition of CDK7 by THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3]
Quantitative Biological Data
The biological activity of (E/Z)-THZ1 has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC | 3.2 nM | In vitro kinase assay | [4] |
| IC | 50 nM | Cell proliferation assay (72 h) | |
| IC | 0.55 nM | Cell proliferation assay (72 h) | |
| K | 1.8 nM | LanthaScreen® Eu Kinase Binding Assay (180 min) |
Table 1: In Vitro and Cellular Potency of THZ1
| Cell Line | Cancer Type | IC |
| KOPT-K1 | T-cell acute lymphoblastic leukemia | ~10 |
| MOLT-4 | T-cell acute lymphoblastic leukemia | ~20 |
| HCT116 | Colorectal carcinoma | ~100 |
| A549 | Lung carcinoma | ~150 |
Table 2: Anti-proliferative Activity of THZ1 in Various Cancer Cell Lines
Experimental Protocols
Detailed methodologies for the key experiments used to characterize (E/Z)-THZ1 are provided below.
In Vitro CDK7 Kinase Assay
Objective: To determine the direct inhibitory effect of THZ1 on the kinase activity of the CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate: Biotinylated peptide derived from the C-terminal domain of RNA Polymerase II (e.g., Biotin-YSPTSPS-NH₂)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the CDK7/Cyclin H/MAT1 complex and the peptide substrate to the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
To assess time-dependent inhibition, pre-incubate the enzyme and inhibitor for varying durations (e.g., 30, 60, 120 minutes) at room temperature before initiating the reaction.
-
Initiate the kinase reaction by adding ATP to a final concentration near the K
mfor CDK7. -
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of THZ1 relative to the DMSO control and determine the IC
50value using a suitable data analysis software.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of THZ1 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, Loucy)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of THZ1 or DMSO (vehicle control).
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC
50value.
Western Blot Analysis of RNAPII CTD Phosphorylation
Objective: To determine the effect of THZ1 on the phosphorylation status of the RNAPII C-terminal domain in cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total RNAPII, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated RNAPII levels to total RNAPII and the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by (E/Z)-THZ1 and a typical experimental workflow for its characterization.
Caption: Mechanism of action of (E/Z)-THZ1.
Caption: Experimental workflow for THZ1 characterization.
Conclusion
This compound is a landmark molecule in the study of transcriptional regulation and cell cycle control. Its unique covalent mechanism of action provides a high degree of potency and selectivity for CDK7, making it an invaluable research tool and a promising lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive resource for researchers to understand and further investigate the potential of (E/Z)-THZ1 and other CDK7 inhibitors in the context of oncology and beyond.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
(E/Z)-THZ1 Dihydrochloride: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the effects of (E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), on cell cycle progression. It consolidates key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action: The Dual Role of CDK7
(E/Z)-THZ1 exerts its effects by covalently binding to and inhibiting CDK7, a kinase with a pivotal dual function in two fundamental cellular processes: transcription and cell cycle control.[1]
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine residues 2, 5, and 7.[1][2] This phosphorylation is a critical step for the initiation and elongation phase of transcription.[1] THZ1's inhibition of this function leads to widespread suppression of transcription, particularly affecting genes with super-enhancers that are crucial for cancer cell identity and survival.[2][3]
-
Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex.[4][5] In this role, it phosphorylates and activates other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, through T-loop phosphorylation.[6] The activation of these downstream CDKs is essential for the orderly progression through the different phases of the cell cycle.[6]
By inhibiting both functions, THZ1 effectively decouples the transcriptional machinery required for oncogene expression and simultaneously halts the cell division cycle, leading to potent anti-tumor activity.[4][7]
Impact on Cell Cycle Progression
The primary consequence of CDK7 inhibition by THZ1 on cell division is the induction of cell cycle arrest. While the specific phase of arrest can be cell-line dependent, a predominant effect observed across numerous cancer types is a block at the G2/M transition.[4][6][7] In some contexts, such as in HCT116 colon cancer cells, a dual arrest at both G1/S and G2/M has been reported.[6]
The G2/M arrest is mechanistically linked to the disruption of the CDK1/Cyclin B1 complex, which is indispensable for entry into mitosis.[4] Studies in cervical cancer and lens epithelial cells have shown that THZ1 treatment leads to a significant, dose-dependent reduction in the phosphorylation of CDK1 and a decrease in the expression of its regulatory partner, Cyclin B1.[4][8] This prevents cells from transitioning from the G2 phase into mitosis, resulting in their accumulation in the G2/M phase.[4]
Furthermore, THZ1 treatment has been shown to downregulate the expression of numerous other genes crucial for cell cycle progression, including CDK2, CDK6, CDC6, CCNA2, and PLK1.[7][9]
Quantitative Data on Cell Cycle Effects
The following tables summarize the quantitative effects of THZ1 on cell cycle distribution and key molecular markers in various cancer cell lines.
Table 1: Effect of THZ1 on Cell Cycle Phase Distribution
| Cell Line | Cancer Type | THZ1 Concentration | Treatment Duration | Key Observation | Reference |
| HeLa, SiHa, CaSki | Cervical Cancer | Varies by cell line | 24 hours | Conspicuous increase in G2/M phase, decrease in S phase. | [4] |
| NALM6, REH | B-cell Acute Lymphocytic Leukemia (B-ALL) | 12.5-50 nM (NALM6), 6.25-25 nM (REH) | 24 hours | Dose-dependent arrest at the G2/M phase. | [7] |
| Jurkat, Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 nM | 24-48 hours | Time-dependent cell cycle arrest. | [10] |
| Lens Epithelial Cells (LECs) | N/A | 100-800 nM | 24 hours | Dose-dependent accumulation of cells in the G2/M phase. | [8] |
| MYCN-amplified NB cells | Neuroblastoma | Not specified | Not specified | Cell cycle arrest at G2/M phase. | [6] |
Table 2: Effect of THZ1 on Key Cell Cycle Regulatory Proteins
| Cell Line | Cancer Type | THZ1 Concentration | Treatment Duration | Key Molecular Changes | Reference |
| HeLa, SiHa | Cervical Cancer | 50 nM | 48 hours | Dose-dependent reduction in phospho-CDK1 and Cyclin B1. | [4] |
| NALM6, REH | B-cell Acute Lymphocytic Leukemia (B-ALL) | Not specified | Not specified | Downregulation of CDK1, CDK2, CDK6, CDK8 mRNA. | [7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50-200 nM | 3 hours | Reduction in T-loop phosphorylation of CDK1 and CDK2. | [10] |
| Lens Epithelial Cells (LECs) | N/A | 100-400 nM | 24 hours | Decreased mRNA and protein levels of CDK1 and Cyclin B1. | [8] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | 50 nM | Not specified | Suppressed mRNA expression of G2/M genes (CDK1, CCNB, CDC25B). | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of THZ1's effects on the cell cycle.
This assay quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[2]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of (E/Z)-THZ1 dihydrochloride or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[2][7]
-
Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA. Collect all cells, including those in the supernatant, by centrifugation.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol (B145695) dropwise while vortexing at a low speed to prevent cell clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[2]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye, such as Propidium Iodide (PI) or DAPI, and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content. A typical cell cycle histogram will show two peaks, representing cells in the G1 (2n DNA content) and G2/M (4n DNA content) phases, with the region between the peaks representing cells in the S phase (DNA synthesis). Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage of cells in each phase.[7]
This technique is used to detect and quantify changes in the expression and phosphorylation status of key cell cycle regulatory proteins.[1][4]
-
Cell Lysis: Following treatment with THZ1, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method, such as the BCA or Bradford assay, to ensure equal loading.[1]
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight by loading equal amounts of protein onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-CDK1, anti-Cyclin B1, anti-phospho-RNAPII CTD, and a loading control like GAPDH or β-actin) overnight at 4°C.[1][4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[1]
-
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software.[1]
Visualizations: Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-THZ1 dihydrochloride: A Comprehensive Technical Guide to its Targets and Off-Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-THZ1 dihydrochloride (B599025) is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, involving the targeting of a non-catalytic cysteine residue, has established it as a critical tool for studying transcriptional regulation and cell cycle control. This technical guide provides an in-depth analysis of THZ1's on-target and off-target activities, presenting quantitative data, detailed experimental protocols for target validation, and visual diagrams of relevant signaling pathways and experimental workflows to aid researchers in its application.
Core Target: Cyclin-Dependent Kinase 7 (CDK7)
The primary molecular target of THZ1 is CDK7, a key regulator of both transcription and the cell cycle. THZ1 forms an irreversible covalent bond with cysteine 312 (Cys312) on CDK7, a residue located outside the canonical ATP-binding pocket, which confers its high degree of selectivity.[1][2][3] This covalent modification leads to the allosteric inhibition of CDK7's kinase activity.
CDK7 functions as a component of two crucial complexes:
-
Transcription Factor IIH (TFIIH): As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 residues.[4][5] This action is essential for transcription initiation, promoter clearance, and co-transcriptional mRNA capping.[5][6]
-
CDK-Activating Kinase (CAK): The CDK7/Cyclin H/MAT1 complex acts as the CAK, responsible for activating other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, through phosphorylation of their T-loops.[7][8][9]
By inhibiting CDK7, THZ1 disrupts these fundamental cellular processes, leading to a global shutdown of transcription, particularly affecting genes with super-enhancers like the oncogene MYC, and causing cell cycle arrest.[10][11]
Signaling Pathway of CDK7 Inhibition by THZ1
The diagram below illustrates the dual roles of CDK7 in transcription and cell cycle control and the points of inhibition by THZ1.
Caption: Mechanism of THZ1 inhibition on CDK7's dual functions.
Off-Target Profile
While THZ1 is highly selective for CDK7, kinome-wide profiling has identified other kinases that can be inhibited, typically at higher concentrations. This off-target activity is important to consider when interpreting experimental results.
Known Off-Targets: CDK12 and CDK13
The most significant off-targets of THZ1 are CDK12 and CDK13, which are also involved in transcriptional regulation.[3][12] The inhibition of these kinases is also covalent, targeting an accessible cysteine residue near the ATP-binding site.[3] Inhibition of CDK12 and CDK13 may contribute to the overall cellular effects observed with THZ1 treatment.[13]
Quantitative Data Summary
The following tables summarize the quantitative data for THZ1's activity against its primary target, off-targets, and its anti-proliferative effects in various cancer cell lines.
Table 1: Biochemical Activity of THZ1
| Target | Assay Type | IC50 / KD | Reference(s) |
| CDK7 | Kinase Binding Assay | 3.2 nM (IC50) | [1][2][12] |
| LanthaScreen® Binding Assay | 1.9 nM (KD) | [3] | |
| CDK12 | In vitro Kinase Assay | ~250 nM (IC50) | |
| CDK13 | Not specified | Weakly inhibited | [12] |
Table 2: Cellular Anti-Proliferative Activity of THZ1
| Cell Line | Cancer Type | IC50 / GI50 | Reference(s) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 nM | [1][3] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 nM | [1] |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 7.23 nM | [14] |
| MEC2 | Chronic Lymphocytic Leukemia (CLL) | 7.35 nM | [14] |
| H1299 | Non-Small Cell Lung Cancer | ~20 nM | [12] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Potent | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of THZ1 in research. Below are protocols for key experiments used to characterize THZ1's target engagement and cellular effects.
In Vitro CDK7 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of THZ1 on the enzymatic activity of recombinant CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Substrate peptide (derived from RNAPII CTD)
-
(E/Z)-THZ1 dihydrochloride
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of THZ1 in DMSO. A typical starting concentration is 1 µM.
-
Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Transfer 50 nL of the serially diluted THZ1 or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a 2X CDK7 enzyme solution to each well.
-
Incubate the plate for a defined pre-incubation period (e.g., 10-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 2.5 µL of a 2X substrate/ATP solution. The final ATP concentration should be near the Kₘ for CDK7.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each THZ1 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of THZ1 to CDK7 in intact cells by measuring changes in the protein's thermal stability.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cancer cell line of interest (e.g., Jurkat)
-
Complete culture medium
-
This compound and DMSO
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., liquid nitrogen)
-
High-speed centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Primary antibodies (anti-CDK7, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Culture cells to the desired density. Treat cells with THZ1 (e.g., 0.25 µM) or DMSO vehicle for a specified time (e.g., 1-3 hours) at 37°C.[15]
-
Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include a non-heated control.[16]
-
Cell Lysis: Immediately place tubes on ice. Lyse the cells using three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).[15]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[16]
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize protein concentrations using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against CDK7 and a loading control.
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis: Quantify the band intensities for CDK7 at each temperature. Plot the percentage of soluble CDK7 relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in THZ1-treated samples indicates target engagement.[15]
Kinobeads Pulldown Assay
This chemical proteomics approach is used for target identification and selectivity profiling of kinase inhibitors in a competitive binding format.
Caption: Workflow for Kinobeads-based target profiling.
Materials:
-
Cell lysate from the desired cell line
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 0.8% NP-40, with protease/phosphatase inhibitors)
-
This compound
-
Kinobeads (immobilized broad-spectrum kinase inhibitors on Sepharose)
-
Reagents for protein digestion (trypsin) and mass spectrometry
Procedure:
-
Lysate Preparation: Lyse cells and adjust the protein concentration to approximately 5 mg/mL.[17]
-
Competitive Binding: Aliquot the cell lysate. Spike the aliquots with increasing concentrations of THZ1 or with DMSO as a vehicle control. Incubate for 60 minutes at 4°C to allow THZ1 to bind to its targets.[18]
-
Kinase Enrichment: Add equilibrated Kinobeads to the lysates and incubate for 1 hour at 4°C with rotation to allow kinases not bound by THZ1 to bind to the beads.[19]
-
Washing and Elution: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Sample Preparation for MS: Perform in-gel or in-solution tryptic digestion of the eluted proteins to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis: Compare the abundance of each identified kinase in the THZ1-treated samples to the DMSO control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that THZ1 is engaging that kinase in the lysate. This allows for the determination of target affinity (EC50) across a large portion of the kinome.[17]
Conclusion
This compound is a highly selective and potent covalent inhibitor of CDK7, with well-characterized off-target effects on CDK12 and CDK13. Its ability to potently disrupt transcription and cell cycle progression has made it an invaluable chemical probe and a lead compound for the development of novel anti-cancer therapeutics. The protocols and data presented in this guide offer a comprehensive resource for researchers utilizing THZ1 to investigate the roles of transcriptional CDKs in health and disease, ensuring robust and reproducible experimental outcomes.
References
- 1. apexbt.com [apexbt.com]
- 2. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
(E/Z)-THZ1 Dihydrochloride: A Technical Guide for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] Its unique mechanism of action, which involves targeting a remote cysteine residue outside the canonical kinase domain, confers high selectivity for CDK7.[1][5] This compound has emerged as a powerful tool in cancer research, demonstrating significant anti-proliferative activity across a wide range of cancer cell lines, particularly those exhibiting transcriptional dependencies on key oncogenes.[1][6][7] This technical guide provides a comprehensive overview of (E/Z)-THZ1 dihydrochloride, including its mechanism of action, key experimental data, detailed protocols for its use in cancer research, and a discussion of resistance mechanisms.
Introduction
Cancer is often characterized by the dysregulation of transcriptional programs that drive uncontrolled cell growth and survival.[6] Transcription factors, while central to this process, have proven difficult to target directly with small molecules.[5][6] An alternative and promising strategy is to target the enzymatic co-factors of the transcriptional machinery, such as cyclin-dependent kinases (CDKs).[5][6]
CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex.[6][8][9] In its role within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation.[6][8][10] As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, including those that regulate the cell cycle.[6]
This compound (hereafter referred to as THZ1) was identified as a highly potent and selective covalent inhibitor of CDK7.[6] Its acrylamide (B121943) moiety forms a covalent bond with a unique cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7, leading to irreversible inhibition.[1] This unique mechanism contributes to its high selectivity and potent anti-cancer effects.[1][5]
Mechanism of Action
THZ1 exerts its anti-cancer effects primarily through the inhibition of CDK7's kinase activity, leading to a cascade of downstream events that disrupt both transcription and cell cycle progression.
Inhibition of Transcription
The primary mechanism of THZ1's anti-tumor activity stems from its ability to suppress transcription.[7] By inhibiting CDK7, THZ1 prevents the phosphorylation of the RNAPII CTD at serine 5 (Ser5) and serine 7 (Ser7), and subsequently serine 2 (Ser2).[6][7] This leads to a global reduction in mRNA transcription.[6][11]
A key aspect of THZ1's efficacy is its preferential impact on genes associated with super-enhancers (SEs).[10][12][13] SEs are large clusters of regulatory elements that drive the expression of key cell identity and oncogenes.[10][12] Cancer cells often exhibit a strong dependence on these SE-driven genes for their survival. THZ1 treatment leads to a disproportionate downregulation of these oncogenes, such as RUNX1 in T-cell acute lymphoblastic leukemia (T-ALL) and MYC in various cancers, effectively targeting the transcriptional addictions of tumor cells.[1][6][10][13]
Caption: THZ1 covalently inhibits CDK7, disrupting the TFIIH complex and RNAPII phosphorylation, leading to transcriptional suppression and apoptosis.
Disruption of the Cell Cycle
As a component of the CAK complex, CDK7 is responsible for activating other CDKs that are essential for cell cycle progression.[6] THZ1-mediated inhibition of CDK7 leads to a reduction in the phosphorylation of CDK1 and CDK2, resulting in cell cycle arrest, typically at the G1/S or G2/M phase, depending on the cell type and context.[6][7][14]
Quantitative Data
The following tables summarize the reported in vitro and in vivo activity of THZ1 across various cancer types.
Table 1: In Vitro Efficacy of THZ1 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Effect | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | ~50 | Potent anti-proliferative effect | [6][15] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Loucy | ~50 | Potent anti-proliferative effect | [6] |
| B-cell Acute Lymphocytic Leukemia (B-ALL) | NALM6 | 101.2 | Inhibition of cell growth | [14] |
| B-cell Acute Lymphocytic Leukemia (B-ALL) | REH | 26.26 | Inhibition of cell growth | [14] |
| Small Cell Lung Cancer (SCLC) | Various hSCLC lines | 5-20 | High sensitivity | [4] |
| Neuroblastoma (MYCN-amplified) | - | - | Significant anti-tumor effect | [7] |
| Urothelial Carcinoma | T24 | Varies | Dose-dependent cytotoxicity | [16] |
| Urothelial Carcinoma | BFTC-905 | Varies | Dose-dependent cytotoxicity | [16] |
| Cholangiocarcinoma (CCA) | Various CCA lines | <500 | High sensitivity | [17] |
Table 2: In Vivo Efficacy of THZ1 in Xenograft Models
| Cancer Type | Xenograft Model | Dosage | Effect | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | KOPTK1 | 10 mg/kg, twice daily | Significant tumor regression | [6][7] |
| Neuroblastoma (MYCN-amplified) | - | - | Significant tumor regression | [7] |
| Urothelial Carcinoma | - | - | Enhanced antitumor effect of gemcitabine | [16] |
| Cholangiocarcinoma (CCA) | HuCCT1 | 10 mg/kg, twice daily | Significant suppression of xenograft growth | [17] |
| Non-Small Cell Lung Cancer (NSCLC) | H460 | - | Suppressed tumor growth | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed in the evaluation of THZ1.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of THZ1.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of THZ1 (e.g., 0-1000 nM) for a specified period (typically 72 hours).[6][19] Include a DMSO-treated vehicle control.
-
Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.[8]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8][14]
Caption: A streamlined workflow for assessing cell viability in response to THZ1 treatment using a luminescence-based assay.
Western Blot Analysis of RNAPII CTD Phosphorylation
This is a direct cellular assay to confirm the inhibition of CDK7 by THZ1.
Protocol: Western Blotting
-
Cell Treatment: Treat cancer cells with varying concentrations of THZ1 (e.g., 0-500 nM) for a defined period (e.g., 4-6 hours).[11]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for total RNAPII and phosphorylated forms of the RNAPII CTD (p-Ser2, p-Ser5, p-Ser7). Also, probe for a loading control (e.g., β-actin).
-
Detection: Use appropriate secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Analyze the band intensities to determine the dose-dependent decrease in RNAPII CTD phosphorylation.[8]
Cell Cycle Analysis
This assay determines the effect of THZ1 on cell cycle progression.
Protocol: Flow Cytometry
-
Treatment: Treat cells with THZ1 for a specified period (e.g., 24 hours).[8]
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[8]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.
RNA-Sequencing (RNA-Seq) Analysis
RNA-Seq provides a global view of the transcriptional changes induced by THZ1.
Protocol: RNA-Seq
-
Cell Treatment: Treat cells with THZ1 (e.g., 250 nM) or DMSO for a specific time (e.g., 6 hours).[7]
-
RNA Extraction: Isolate total RNA from the cells using a standard kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing (e.g., Illumina platform).[20][21]
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon THZ1 treatment.[20][21][22] Gene ontology (GO) and pathway enrichment analyses can provide insights into the biological processes affected by THZ1.[20][22]
Resistance Mechanisms
A major mechanism of acquired resistance to THZ1 is the upregulation of multidrug resistance transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP).[23] These transporters actively efflux THZ1 from the cancer cells, reducing its intracellular concentration and thereby its efficacy.[23] This highlights the importance of considering drug efflux mechanisms in the clinical development of THZ1 analogs.[23]
Conclusion
This compound is a valuable research tool for investigating the role of CDK7 and transcriptional regulation in cancer. Its potent and selective inhibition of CDK7, coupled with its preferential targeting of super-enhancer-driven oncogenes, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of THZ1 and standardized protocols to facilitate its use in cancer research, ultimately aiding in the development of novel therapeutic strategies targeting transcriptional addictions in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CDK7 Inhibitor | AmBeed.com [ambeed.com]
- 10. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. frontiersin.org [frontiersin.org]
- 13. Targeting Super-Enhancers for Disease Treatment and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]
- 16. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 21. cdn.amegroups.cn [cdn.amegroups.cn]
- 22. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E/Z)-THZ1 Dihydrochloride: A Covalent CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a critical component of the Mediator complex and the transcription factor IIH (TFIIH), CDK7 plays a pivotal role in the regulation of transcription and the cell cycle. By covalently targeting a unique cysteine residue (Cys312) outside of the active site, THZ1 effectively inhibits CDK7's kinase activity, leading to the suppression of oncogenic transcription and cell cycle progression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of (E/Z)-THZ1 dihydrochloride, along with detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is the salt form of the active THZ1 molecule, supplied as a mixture of E and Z isomers around the acrylamide (B121943) double bond.
Chemical Structure:
Caption: Chemical structure representation of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C31H30Cl3N7O2 | [3] |
| Molecular Weight | 638.97 g/mol | [3] |
| CAS Number | 2095433-94-4 | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
THZ1 is a first-in-class, irreversible inhibitor of CDK7.[4] Its mechanism of action is distinct from traditional ATP-competitive kinase inhibitors.
-
Covalent Modification: THZ1 contains a reactive acrylamide warhead that forms a covalent bond with the thiol group of Cysteine 312 (Cys312) on CDK7.[4] This cysteine residue is located in a region outside of the highly conserved ATP-binding pocket, conferring a high degree of selectivity for CDK7.
-
Inhibition of Kinase Activity: The covalent modification of Cys312 allosterically inhibits the kinase activity of CDK7. This prevents the phosphorylation of its key substrates, most notably the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine residues 2, 5, and 7, and the activation loop of other CDKs.[4][5]
-
Transcriptional Suppression: Inhibition of RNAPII CTD phosphorylation by THZ1 leads to a global disruption of transcription. This is particularly effective against cancer cells that are highly dependent on the continuous transcription of oncogenes, such as MYC, driven by super-enhancers.
-
Cell Cycle Arrest: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 is responsible for activating other CDKs that drive cell cycle progression. Inhibition of CDK7 by THZ1 leads to cell cycle arrest, primarily at the G1/S and G2/M phases.[5]
Caption: Mechanism of action of THZ1, a covalent inhibitor of CDK7.
Quantitative Data
Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Assay Type | Reference |
| CDK7 | 3.2 | Kinase Binding Assay | [1][2] |
| CDK12 | Inhibited at higher concentrations | Kinome Profiling | [1] |
| CDK13 | Inhibited at higher concentrations | Kinome Profiling | [1] |
A KiNativ profiling study in Loucy cells at 1 µM THZ1 showed >75% inhibition of several other kinases, including MLK3, PIP4K2C, JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9, and PCTAIRE2; however, this inhibition was not time-dependent, suggesting a non-covalent mechanism.[6]
Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | [2] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | [2] |
| SKBR3 | Breast Cancer (ER-/HER2+) | ~25 (7-day treatment) | [7] |
| JIMT-1 | Breast Cancer (ER-/HER2+) | >100 (7-day treatment) | [7] |
| Various | Panel of >1000 cancer cell lines | < 200 in 53% of cell lines | [5] |
| Murine SCLC | Small Cell Lung Cancer | 75-100 | [5] |
| Murine NSCLC | Non-Small Cell Lung Cancer | ~750 | [5] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | 6-9 | [5] |
In Vivo Efficacy
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Xenografted Mice | KOPTK1 T-ALL | 10 mg/kg, i.p., twice daily | Significant tumor growth inhibition | [4] |
THZ1 was well-tolerated at these doses with no observable body weight loss or behavioral changes.[4]
Experimental Protocols
Chemical Synthesis
A detailed, step-by-step synthesis protocol for this compound is described in the supplementary information of Kwiatkowski et al., Nature 2014.[4][8] The synthesis involves a multi-step process culminating in the coupling of the acrylamide moiety to the core structure.
Caption: A simplified workflow for the chemical synthesis of this compound.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of THZ1 on CDK7 kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., peptide derived from RNA Polymerase II CTD)
-
This compound
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add diluted THZ1 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK7/Cyclin H/MAT1 complex to each well and incubate for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each THZ1 concentration relative to the DMSO control and determine the IC50 value.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay assesses the effect of THZ1 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the diluted THZ1 or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of RNA Polymerase II Phosphorylation
This assay confirms the on-target activity of THZ1 in cells by measuring the phosphorylation status of its primary substrate.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total RNAPII, and a loading control (e.g., anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Protocol:
-
Treat cells with various concentrations of THZ1 or vehicle control for a defined time (e.g., 4-6 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total RNAPII.
Caption: A typical workflow for Western blot analysis of RNA Polymerase II phosphorylation.
Conclusion
This compound is a valuable research tool for studying the roles of CDK7 in transcription and cell cycle control. Its unique covalent mechanism of action provides high potency and selectivity, making it a powerful agent for investigating the consequences of CDK7 inhibition in various biological systems, particularly in the context of cancer. The experimental protocols provided in this guide offer a framework for the robust evaluation of THZ1 and other CDK7 inhibitors in a research setting. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (E/Z)-THZ1 Dihydrochloride: A Covalent CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a critical tool in cancer research. By targeting the core transcriptional machinery, THZ1 offers a unique mechanism to probe the vulnerabilities of cancers addicted to transcription. This technical guide provides a comprehensive overview of (E/Z)-THZ1 dihydrochloride, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its application in research and drug development.
Introduction
This compound (CAS Number: 2095433-94-4) is a small molecule inhibitor that has garnered significant attention for its ability to covalently bind to and inhibit CDK7.[1] CDK7 is a crucial component of the Transcription Factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex, placing it at the nexus of transcription initiation and cell cycle control.[2][3] THZ1's unique mechanism of action, which involves targeting a cysteine residue outside the canonical kinase domain, confers a high degree of selectivity and potency.[4] This dual impact on transcription and cell cycle progression makes THZ1 a powerful agent for inducing apoptosis in various cancer models, particularly those reliant on super-enhancer-driven oncogenes like MYC and RUNX1.[4][5]
Chemical and Physical Properties
This compound is a yellow solid with the molecular formula C31H30Cl3N7O2 and a molecular weight of 638.98 g/mol .[1][6]
| Property | Value | Reference(s) |
| CAS Number | 2095433-94-4 | [7][8] |
| Molecular Formula | C31H30Cl3N7O2 | [1] |
| Molecular Weight | 638.98 g/mol | [1] |
| Appearance | Yellow Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C | [7] |
Mechanism of Action
THZ1 acts as a selective and irreversible inhibitor of CDK7.[1] Its mechanism involves the covalent modification of a unique cysteine residue (C312) located outside the ATP-binding pocket of CDK7.[9] This covalent interaction leads to the allosteric inhibition of CDK7's kinase activity.
The inhibition of CDK7 by THZ1 has two major downstream effects:
-
Inhibition of Transcription: As a key component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7, a critical step for transcription initiation.[10] THZ1 effectively blocks this phosphorylation, leading to a global suppression of transcription.[1][10] This effect is particularly pronounced for genes regulated by super-enhancers, which are often associated with oncogenic drivers.[4]
-
Disruption of Cell Cycle: CDK7 is the catalytic subunit of the CAK complex, which is responsible for activating other cell cycle-dependent kinases such as CDK1, CDK2, CDK4, and CDK6 through T-loop phosphorylation.[4] By inhibiting CDK7, THZ1 disrupts this activation cascade, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[4][11]
The combined effect of transcriptional suppression and cell cycle arrest ultimately leads to the induction of apoptosis in cancer cells.[6][12]
Quantitative Biological Data
In Vitro Kinase Inhibitory Activity
THZ1 is a highly potent inhibitor of CDK7 with a reported IC50 of 3.2 nM.[1] While it is selective for CDK7, it also exhibits activity against the closely related kinases CDK12 and CDK13.[13]
| Kinase | IC50 (nM) | Reference(s) |
| CDK7 | 3.2 | [1] |
| CDK12 | Equipotent to CDK7 | [9] |
| CDK13 | Equipotent to CDK7 | [9] |
KiNativ profiling in Loucy cells at 1 µM showed >75% inhibition of several other kinases, although this inhibition was not time-dependent, suggesting a non-covalent mechanism for these off-targets.[14]
| Off-Target Kinase |
| MLK3 |
| PIP4K2C |
| JNK1 |
| JNK2 |
| JNK3 |
| MER |
| TBK1 |
| IGF1R |
| NEK9 |
| PCTAIRE2 |
Anti-proliferative Activity in Cancer Cell Lines
THZ1 has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.[5]
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2 | [15] |
| REH | B-cell Acute Lymphocytic Leukemia | 26.26 | [15] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~50 | [5] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | ~0.55 | [5] |
| Multiple Breast Cancer Lines | Breast Cancer | 80 - 300 | [16] |
| T24 | Urothelial Carcinoma | < 750 | [12] |
| BFTC-905 | Urothelial Carcinoma | < 750 | [12] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the in vitro potency of THZ1 against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., peptide derived from RNAPII CTD)
-
This compound
-
DMSO
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of THZ1 in DMSO.
-
Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Add 50 nL of the serially diluted THZ1 to the appropriate wells.
-
Add 2.5 µL of a 2X CDK7 enzyme solution to each well and incubate for 10 minutes at room temperature.[17]
-
Initiate the kinase reaction by adding 2.5 µL of a 2X substrate/ATP solution. The final ATP concentration should be near the Km for CDK7.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[17]
Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the effect of THZ1 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[18]
-
Prepare serial dilutions of THZ1 in complete medium.
-
Treat the cells with the diluted THZ1 and incubate for 72 hours.[6]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.[6]
Western Blot for RNAPII Phosphorylation
This protocol is used to confirm the inhibition of CDK7 activity in cells by measuring the phosphorylation status of its substrate, RNAPII.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total RNAPII, phospho-RNAPII (Ser2, Ser5, Ser7)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with THZ1 for the desired time (e.g., 4-6 hours).[19]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[18]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Visualize the bands using an ECL substrate and an imaging system.[18]
Signaling Pathways
THZ1-Mediated Inhibition of Transcription Initiation
THZ1 directly inhibits the phosphorylation of the RNAPII CTD at Serine 5 and 7, which is a prerequisite for promoter clearance and transcription initiation. This leads to a global shutdown of gene expression.
THZ1-Induced Apoptosis Pathway
The cytotoxic effects of THZ1 are mediated through the induction of apoptosis. This is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[6]
Conclusion
This compound is a powerful and selective covalent inhibitor of CDK7 that has significantly advanced our understanding of the roles of transcription and cell cycle control in cancer. Its potent anti-proliferative and pro-apoptotic effects in a wide range of cancer models underscore its therapeutic potential. This technical guide provides a consolidated resource for researchers, summarizing the key properties, mechanisms, and experimental applications of THZ1. The provided data and protocols should serve as a valuable starting point for further investigation into the therapeutic utility of targeting CDK7 in oncology.
References
- 1. THZ1 2HCl | CDK | TargetMol [targetmol.com]
- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (E/Z)-THZ1 2HCl - Immunomart [immunomart.com]
- 8. 2095433-94-4|N-(3-((5-Chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide dihydrochloride|BLD Pharm [bldpharm.com]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 15. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (E/Z)-THZ1 Dihydrochloride in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (E/Z)-THZ1 dihydrochloride, a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), in in vivo xenograft models of cancer. The information compiled herein is intended to guide the design and execution of preclinical studies to evaluate the therapeutic efficacy of THZ1.
Introduction
(E/Z)-THZ1 is a small molecule inhibitor that targets CDK7, a key kinase involved in the regulation of transcription and the cell cycle.[1][2] By covalently binding to a unique cysteine residue on CDK7, THZ1 effectively inhibits its kinase activity, leading to the suppression of transcription of key oncogenes, such as c-MYC, and induction of apoptosis in cancer cells.[3][4][5] In vivo xenograft studies are a critical step in the preclinical evaluation of THZ1, providing essential data on its anti-tumor activity, pharmacokinetics, and potential toxicities in a living organism.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo xenograft studies using THZ1 across different cancer types.
Table 1: THZ1 Dosage and Administration in Murine Xenograft Models
| Cancer Type | Animal Model | Cell Line(s) | THZ1 Dosage | Administration Route | Frequency | Vehicle | Key Findings | Reference(s) |
| Multiple Myeloma | NOD/SCID γ mice | U266, PS-R/Luc | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily (BID), 5 days/week | 10% DMSO in 5% dextrose in water (D5W) | Significantly improved survival and reduced tumor burden with minimal toxicity. | [3][6][7] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Bioluminescent xenografted mouse model | KOPTK1 | 10 mg/kg | Intravenous (i.v.) or i.p. | Once daily (qD) or Twice daily (BID) | Not specified | Reduced tumor cell proliferation with no observable toxicity. | [5] |
| Urothelial Carcinoma | Nude mice | Not specified | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily | Not specified | Enhanced the antitumor effect of gemcitabine. | [8] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Xenograft model | p53-mutated HNSCC cells | Not specified | Not specified | Not specified | Not specified | Potently inhibited tumor overgrowth. | [9] |
| Gastrointestinal Stromal Tumors (GIST) | Subcutaneous xenograft model | GIST-T1 | Not specified | Not specified | Not specified | Not specified | Profound reduction in tumor volume and weight. | [4] |
| Osteosarcoma | Nude mice | 143B | Not specified | Subcutaneous | Twice a day | Not specified | Significantly suppressed tumor growth. | [10] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung adenocarcinoma PDX model, H460 xenograft model | H460 | Not specified | Not specified | Not specified | Not specified | Suppressed tumor growth. | [11] |
Experimental Protocols
This section provides a detailed, synthesized protocol for a typical in vivo xenograft study with THZ1.
Animal Model and Cell Line Selection
-
Animal Models: Immunocompromised mice, such as nude mice (athymic), NOD/SCID, or NSG mice, are commonly used to prevent rejection of human tumor xenografts.[4][8][12] The choice of strain may depend on the tumor type and the specific experimental goals.
-
Cell Lines: A variety of human cancer cell lines have been used in THZ1 xenograft studies (see Table 1). Cells should be cultured under standard conditions and confirmed to be free of mycoplasma contamination before implantation. For some studies, cell lines are engineered to express luciferase to allow for in vivo bioluminescence imaging to monitor tumor growth.[13]
THZ1 Formulation and Administration
-
Formulation: THZ1 is typically formulated in a vehicle suitable for in vivo administration. A common vehicle is a solution of 10% Dimethyl Sulfoxide (DMSO) in 5% Dextrose in Water (D5W).[12] Another reported vehicle is 10% DMSO and 90% dextrose 5% in water.[12]
-
Administration Route: The most common route of administration for THZ1 in xenograft models is intraperitoneal (i.p.) injection.[6][8][12] Intravenous (i.v.) injection has also been used, particularly in models of hematological cancers.[12]
Xenograft Implantation
-
Subcutaneous Xenografts: For solid tumors, cancer cells (typically 1 x 10^6 to 5 x 10^6) are suspended in a sterile medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[4][8]
-
Systemic (Orthotopic) Xenografts: For hematological malignancies like multiple myeloma, luciferase-labeled cells (1 x 10^6 to 5 x 10^6) can be injected intravenously via the tail vein to establish a systemic disease model.[6][13]
Treatment Schedule and Monitoring
-
Treatment Initiation: Treatment with THZ1 usually commences once the tumors have reached a palpable size (e.g., 100-150 mm³ for subcutaneous tumors) or when bioluminescence signal is detectable for systemic models.[8][13]
-
Dosage and Frequency: A frequently used dosage is 10 mg/kg, administered twice daily (BID) for 5 consecutive days, followed by a 2-day break each week.[3][6][12] Daily administration has also been reported.[12]
-
Tumor Growth Monitoring:
-
Toxicity Monitoring: Animal body weight should be measured every other day throughout the study to monitor for signs of toxicity.[12][13] Any signs of distress or significant weight loss (>20%) should be noted and may require dose adjustment or cessation of treatment.
Endpoint Analysis
-
Tumor Measurement: At the end of the study, mice are euthanized, and tumors are excised and weighed.[4][13]
-
Histological Analysis: Tumor tissues can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis, such as Hematoxylin and Eosin (H&E) staining to observe morphology, and immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).[4][11]
-
Pharmacodynamic Analysis: Tumor lysates can be analyzed by Western blotting to assess the levels of target proteins and downstream signaling molecules to confirm the mechanism of action of THZ1 in vivo.[13]
Visualizations
Signaling Pathway
Caption: THZ1 inhibits CDK7, blocking transcription and cell cycle progression, leading to apoptosis.
Experimental Workflow
Caption: Workflow for an in vivo xenograft study with THZ1.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of CDK7 by THZ1 impairs tumor growth in p53-mutated HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for (E/Z)-THZ1 Dihydrochloride
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical component of the transcription machinery.[1][2] These application notes provide detailed information on the dosage, administration, and experimental protocols for researchers, scientists, and drug development professionals utilizing THZ1 in preclinical cancer research.
Mechanism of Action
THZ1 exerts its biological effects by covalently binding to a unique cysteine residue (C312) located outside the ATP-binding pocket of CDK7.[3][4] This irreversible inhibition disrupts the kinase activity of the CDK-activating kinase (CAK) complex, which is essential for the phosphorylation and activation of other CDKs involved in cell cycle progression.[3][5] Furthermore, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation.[2][3][6] By inhibiting CDK7, THZ1 effectively suppresses global transcription, with a pronounced effect on genes associated with super-enhancers, often including key oncogenic drivers like MYC.[1][5][7] This leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[6][8][9]
Data Presentation
In Vitro Efficacy of THZ1
| Cell Line | Cancer Type | IC50 | Notes |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 nM | --- |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 nM | --- |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not Specified | Used in xenograft models.[3] |
| Multiple Myeloma Cells | Multiple Myeloma | Not Specified | THZ1 markedly diminished cell proliferation and survival.[7] |
| U87 | Glioblastoma | <1 µM | --- |
| U251 | Glioblastoma | <1 µM | --- |
| T24 | Urothelial Carcinoma | Dose-dependent cytotoxicity observed up to 750 nM.[6] | |
| BFTC-905 | Urothelial Carcinoma | Dose-dependent cytotoxicity observed up to 750 nM.[6] | |
| MEC1 | Chronic Lymphocytic Leukemia | 7.23 nM | --- |
| MEC2 | Chronic Lymphocytic Leukemia | 7.35 nM | --- |
In Vivo Dosage and Administration of THZ1
| Cancer Type | Animal Model | THZ1 Dosage | Administration Route | Frequency | Vehicle |
| Multiple Myeloma | Systemic U266 xenograft model | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily (BID), 5 days/week | Not Specified[5][7] |
| Glioblastoma | Subcutaneous U87 xenograft | 10 mg/kg | Intravenous (i.v.) | Twice daily (BID) | Not Specified[10] |
| Urothelial Carcinoma | Nude mice with subcutaneous xenografts | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for 4 weeks | Not Specified[6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HNSCC xenograft model | Not Specified | Not Specified | Not Specified | Not Specified[8] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Bioluminescent xenografted mouse model with KOPTK1 cells | 10 mg/kg | Not Specified | Twice daily (BID) | Not Specified[3] |
| Lewis Lung Carcinoma | Mouse model | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily | Not Specified[11] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of (E/Z)-THZ1 dihydrochloride in DMSO (e.g., >10 mM).[3] Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of THZ1. Include a vehicle control (DMSO) at the same final concentration as the highest THZ1 treatment.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a resazurin-based assay or a Cell Counting Kit-8 (CCK-8).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of THZ1 and fitting the data to a dose-response curve.
Western Blot Analysis for Phospho-RNAPII
-
Cell Lysis: Treat cells with the desired concentrations of THZ1 for a specified time (e.g., 4-8 hours).[10] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total RNAPII and phosphorylated forms of RNAPII (e.g., Ser2, Ser5, Ser7) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a serum-free medium. For subcutaneous models, mix the cell suspension with an equal volume of Matrigel™.[6]
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 to 1 x 10^7 cells into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[6] For systemic models of hematological malignancies, inject cells intravenously.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[6] Measure tumor volume every 2-3 days using calipers and the formula: Volume = 0.5 × (length × width²).
-
THZ1 Formulation and Administration: Prepare the THZ1 solution in a suitable vehicle. A common vehicle is 10% DMSO in 5% Dextrose in Water (D5W).[12] Administer THZ1 via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dosage and frequency (e.g., 10 mg/kg, twice daily).[7][10][12]
-
Toxicity Monitoring: Monitor the body weight of the mice every other day to assess for any treatment-related toxicity.[12]
-
Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Perform downstream analyses such as immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[10]
Mandatory Visualizations
Caption: Simplified signaling pathway of THZ1 targeting CDK7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of CDK7 by THZ1 impairs tumor growth in p53-mutated HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 10. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CDK7 Inhibitor | AmBeed.com [ambeed.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for (E/Z)-THZ1 dihydrochloride Cell Proliferation Assay using CCK-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical enzyme that plays a dual role in regulating transcription and cell cycle progression.[3][4] It is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation phases of transcription.[4][5] Additionally, as part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[4][6]
By inhibiting CDK7, THZ1 disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in various cancer cells.[7][8] This makes THZ1 a compound of significant interest in oncology research and drug development.
The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method used to determine the number of viable cells in a sample.[9][10][11] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in metabolically active cells to produce a water-soluble formazan (B1609692) dye with an orange color.[9][11][12] The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at 450 nm.[9][13][14]
This document provides a detailed protocol for assessing the anti-proliferative effects of (E/Z)-THZ1 dihydrochloride on cancer cell lines using the CCK-8 assay.
Data Presentation
The anti-proliferative activity of THZ1 is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of cell growth. The IC50 values for THZ1 can vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | Treatment Duration | IC50 (nM) |
| NALM6 | B-Cell Acute Lymphoblastic Leukemia | 72 hours | 101.2 |
| REH | B-Cell Acute Lymphoblastic Leukemia | 72 hours | 26.26 |
| D458 | Medulloblastoma (MYC-amplified) | Not Specified | 10 |
| D425 | Medulloblastoma (MYC-amplified) | Not Specified | 10 |
| ONS76 | Medulloblastoma (non-MYC-amplified) | Not Specified | 270 |
| UW228 | Medulloblastoma (non-MYC-amplified) | Not Specified | 150 |
| Various Breast Cancer Lines | Breast Cancer | 48 hours | 80-300 |
| MYCN-amplified Neuroblastoma Lines | Neuroblastoma | Not Specified | 6-9 |
| Murine SCLC Lines | Small Cell Lung Cancer | Not Specified | 75-100 |
Note: The IC50 values presented are derived from published literature and may vary based on experimental conditions.[7][15][16]
Experimental Protocols
Materials
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sterile, disposable laboratory consumables (pipette tips, tubes, etc.)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving THZ1
Protocol for this compound Treatment and CCK-8 Assay
1. Cell Seeding: a. Culture the chosen cancer cell line to ~80% confluency. b. Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells). c. Resuspend the cells in fresh, complete culture medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well, this should be optimized for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate.[14][17] f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.[14][17]
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare a series of dilutions of THZ1 in complete culture medium. A typical concentration range for initial experiments could be from 1 nM to 10 µM. It is recommended to perform a 7-point serial dilution. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest THZ1 concentration) and a blank control (medium only, no cells). d. Carefully remove the medium from the wells of the 96-well plate containing the cells. e. Add 100 µL of the prepared THZ1 dilutions or vehicle control to the respective wells. f. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[18]
3. CCK-8 Assay: a. After the treatment period, add 10 µL of the CCK-8 solution directly to each well of the 96-well plate.[9][11] Be careful not to introduce bubbles.[9][11] b. Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time should be optimized for the specific cell line and density to ensure the absorbance values are within the linear range of the microplate reader.[9][11] c. After incubation, gently mix the plate to ensure a uniform distribution of the formazan product. d. Measure the absorbance at 450 nm using a microplate reader.[9][13][14]
4. Data Analysis: a. Subtract the absorbance of the blank control wells from all other readings. b. Calculate the percentage of cell viability for each THZ1 concentration using the following formula: Cell Viability (%) = [(Absorbance of THZ1-treated well) / (Absorbance of vehicle control well)] x 100 c. Plot the cell viability (%) against the logarithm of the THZ1 concentration. d. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of CDK7 Inhibition by THZ1
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding to DNA of the RNA-polymerase II C-terminal domain allows discrimination between Cdk7 and Cdk9 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 8. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 10. youtube.com [youtube.com]
- 11. apexbt.com [apexbt.com]
- 12. dojindo.com [dojindo.com]
- 13. ptglab.com [ptglab.com]
- 14. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-THZ1 Dihydrochloride RNA Sequencing Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[5][6][7] By covalently targeting a unique cysteine residue outside the canonical kinase domain of CDK7, THZ1 effectively inhibits its enzymatic activity.[1][5] This inhibition leads to a global disruption of transcription, cell cycle arrest, and apoptosis in various cancer cells, making THZ1 a promising therapeutic agent.[6][7][8]
RNA sequencing (RNA-seq) is a powerful technology for analyzing the transcriptome-wide effects of drug treatments.[5][9][10] This document provides detailed application notes and protocols for conducting RNA-seq analysis of cells treated with (E/Z)-THZ1 dihydrochloride to identify downstream target genes, dysregulated pathways, and to understand its mechanism of action.
Mechanism of Action of (E/Z)-THZ1
THZ1's primary mechanism of action is the irreversible inhibition of CDK7.[1] This has two major downstream consequences:
-
Transcriptional Inhibition: CDK7, as part of TFIIH, is essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7.[1][6] This phosphorylation is crucial for transcription initiation and elongation. THZ1 treatment inhibits RNAPII CTD phosphorylation, leading to a global downregulation of transcription.[1][11][12] Studies have shown that THZ1 treatment leads to a significant decrease in the levels of actively transcribed genes.[7]
-
Cell Cycle Arrest: As a component of the CAK complex, CDK7 is responsible for activating other CDKs, such as CDK1 and CDK2, which are key regulators of cell cycle progression.[12] Inhibition of CDK7 by THZ1 disrupts this activation cascade, leading to cell cycle arrest, often at the G2/M phase.[6][8]
The antitumor effects of THZ1 have been demonstrated in various cancer types, including T-cell acute lymphoblastic leukemia (T-ALL), nasopharyngeal carcinoma (NPC), urothelial carcinoma, and gastrointestinal stromal tumors (GISTs).[2][6][9][11]
Quantitative Data from RNA-Seq Analysis
RNA-seq studies following THZ1 treatment have consistently shown a significant impact on the transcriptome. The following tables summarize findings from a representative study in nasopharyngeal carcinoma (NPC) cells.
Table 1: Differentially Expressed Genes (DEGs) in NPC Cells Treated with THZ1 [5][9]
| Cell Line | Treatment | Upregulated Genes | Downregulated Genes | Total DEGs |
| NPC | THZ1 | 25 | 567 | 592 |
Table 2: Top 10 Significantly Downregulated Genes in NPC Cells Treated with THZ1 [9]
| Gene Symbol | Description |
| PPP1R10 | Protein phosphatase 1 regulatory subunit 10 |
| PNRC2 | Proline-rich nuclear receptor coactivator 2 |
| TRIAP1 | TP53 regulated inhibitor of apoptosis 1 |
| NXT1 | Nuclear transport factor 2 like export factor 1 |
| DDIT4 | DNA damage inducible transcript 4 |
| CDC6 | Cell division cycle 6 |
| CDC34 | Cell division cycle 34 |
| CCNA2 | Cyclin A2 |
| CCNB1 | Cyclin B1 |
| KIF11 | Kinesin family member 11 |
Table 3: Enriched KEGG Pathways for DEGs in THZ1-Treated NPC Cells [5][9][10]
| KEGG Pathway |
| Cell cycle |
| Pathways in cancer |
| HTLV-I infection |
| Herpes simplex infection |
| Epstein-Barr virus infection |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of THZ1 Action
Caption: THZ1 inhibits CDK7, disrupting transcription and cell cycle control.
Experimental Workflow for RNA-Seq Analysis
Caption: Workflow for RNA-seq analysis of THZ1-treated cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., Jurkat for T-ALL, C666-1 and HK-1 for NPC).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
THZ1 Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment:
-
Seed cells in culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Treat cells with the desired concentration of THZ1 (e.g., 50 nM to 500 nM).[2][6] A dose-response experiment is recommended to determine the optimal concentration.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 4, 6, 12, or 24 hours).[10][12] A time-course experiment can provide insights into the dynamics of gene expression changes.
-
RNA Extraction
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate.
-
Proceed with RNA extraction according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 7 is generally recommended for RNA-seq.
RNA-Seq Library Preparation and Sequencing
-
Poly(A) RNA Selection: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the purified mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: Amplify the library using PCR to enrich for adapter-ligated fragments.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a bioanalyzer.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).[9]
Bioinformatic Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Read Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between THZ1-treated and control samples. Set significance thresholds (e.g., p-value < 0.05 and log2 fold change > 1).[9]
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like DAVID, Metascape, or GSEA to identify biological pathways and GO terms that are significantly enriched in the list of differentially expressed genes.[5][9]
-
Visualization: Generate volcano plots and heatmaps to visualize the differentially expressed genes.
-
Validation: Validate the expression of key differentially expressed genes using quantitative real-time PCR (qRT-PCR).[5][9]
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of this compound on the transcriptome. By employing RNA sequencing, researchers can gain valuable insights into the molecular mechanisms underlying THZ1's anticancer activity, identify novel therapeutic targets, and discover potential biomarkers for predicting treatment response. Careful experimental design and rigorous bioinformatic analysis are crucial for obtaining high-quality, interpretable results that can advance the development of CDK7 inhibitors as cancer therapeutics.
References
- 1. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-THZ1 dihydrochloride in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[2] Through its kinase activity, CDK7 plays a dual role in regulating the cell cycle and transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation and elongation phases of transcription.[2] Additionally, as part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[2]
(E/Z)-THZ1 dihydrochloride exerts its inhibitory effect by covalently binding to a unique cysteine residue (C312) located outside of the canonical kinase domain of CDK7. This covalent modification leads to the irreversible inhibition of CDK7's kinase activity, resulting in the suppression of RNAPII phosphorylation and a subsequent global decrease in transcription. This disruption of transcription disproportionately affects genes with super-enhancers, which are often associated with key oncogenic drivers. Consequently, treatment with this compound can induce cell cycle arrest, apoptosis, and a reduction in the proliferation of various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[3]
The colony formation assay, or clonogenic assay, is a well-established in vitro method used to assess the long-term survival and proliferative capacity of single cells. This assay is particularly relevant in cancer research as it measures the ability of a cancer cell to undergo unlimited division and form a colony (a clone of the original cell). The soft agar (B569324) colony formation assay is a stringent variation of this technique that specifically evaluates anchorage-independent growth, a hallmark of malignant transformation. By treating cancer cells with this compound in a colony formation assay, researchers can quantify the inhibitor's cytostatic or cytotoxic effects on the clonogenic potential of cancer cells.
Mechanism of Action of this compound
This compound's primary mechanism of action is the selective and covalent inhibition of CDK7. This leads to a cascade of downstream effects that ultimately impair cancer cell proliferation and survival.
-
Inhibition of Transcription: By inhibiting CDK7, THZ1 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation is a critical step for the initiation and elongation of transcription. The resulting global transcriptional suppression particularly affects genes controlled by super-enhancers, which are often key oncogenes like c-MYC.
-
Induction of Cell Cycle Arrest: As a key component of the CDK-activating kinase (CAK) complex, CDK7 is responsible for activating other CDKs that drive the cell cycle. Inhibition of CDK7 by THZ1 disrupts this process, leading to cell cycle arrest, often at the G1/S and G2/M checkpoints.
-
Induction of Apoptosis: The suppression of key survival genes and the induction of cell cycle arrest by THZ1 can trigger programmed cell death, or apoptosis, in cancer cells.
The following diagram illustrates the signaling pathway affected by this compound:
Caption: Mechanism of action of this compound.
Quantitative Data from Colony Formation Assays
The following tables summarize the quantitative effects of this compound on colony formation in various cancer cell lines.
| Cell Line | Cancer Type | THZ1 Concentration (nM) | Effect on Colony Formation | Reference |
| U87 | Glioblastoma | 50 | Significant reduction in colony number | [4] |
| 100 | Further significant reduction in colony number | [4] | ||
| H4 | Glioblastoma | 50 | Significant reduction in colony number | [4] |
| 100 | Further significant reduction in colony number | [4] | ||
| A549 | Non-Small Cell Lung Cancer | Not specified | Visible reduction in colony number and size | [5] |
| H460 | Non-Small Cell Lung Cancer | Not specified | Visible reduction in colony number and size | [5] |
| U251 | Glioblastoma | Not specified | Significant inhibition of colony formation | [6][7] |
| U251R (TMZ-resistant) | Glioblastoma | 100 | Significant suppression of anchorage-independent growth | [4] |
| RT4, BFTC905, HT1376, T24, T24/R | Urothelial Carcinoma | Not specified | Suppression of cancer stemness (sphere-formation) | [3] |
Note: Quantitative data for A549, H460, U251, and urothelial carcinoma cell lines were described qualitatively in the source material. The term "significant" indicates a statistically significant difference compared to the vehicle control as reported in the cited studies.
Experimental Protocols
This section provides a detailed protocol for a soft agar colony formation assay to evaluate the effect of this compound on anchorage-independent growth of cancer cells.
Materials
-
This compound (store as a stock solution in DMSO at -20°C or -80°C)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Agarose (B213101), high purity
-
6-well or 12-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath
-
Microwave or heating block
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Crystal Violet staining solution (0.05% Crystal Violet in 20% methanol)
Experimental Workflow
Caption: Experimental workflow for a colony formation assay.
Step-by-Step Protocol
1. Preparation of Agar Solutions (perform in a sterile hood)
-
1.2% Agar Solution (for Base Layer):
-
Dissolve 1.2 g of agarose in 100 mL of sterile, purified water by heating in a microwave or on a heating block until the solution is clear.
-
Aliquot into sterile bottles and autoclave.
-
Before use, melt the agar in a microwave and cool to 42°C in a water bath.
-
-
0.7% Agar Solution (for Top Layer):
-
Dissolve 0.7 g of agarose in 100 mL of sterile, purified water.
-
Aliquot and autoclave.
-
Before use, melt the agar and cool to 42°C in a water bath.
-
2. Preparation of the Base Agar Layer
-
Warm 2x complete cell culture medium to 37°C.
-
In a sterile tube, mix equal volumes of the 1.2% agar solution (at 42°C) and the 2x complete medium to create a final concentration of 0.6% agar in 1x complete medium.
-
Immediately dispense the appropriate volume of the base agar mixture into each well of the tissue culture plate (e.g., 1.5 mL for a 6-well plate).
-
Allow the base layer to solidify at room temperature in the sterile hood for at least 30 minutes.
3. Preparation of the Top Agar Layer with Cells
-
Harvest the cancer cells using trypsin-EDTA and perform a cell count.
-
Resuspend the cells in 1x complete medium at a concentration that will result in the desired seeding density (e.g., 5,000 - 10,000 cells per well for a 6-well plate).
-
Warm the 0.7% agar solution to 42°C and the 2x complete medium to 37°C.
-
Prepare the desired concentrations of this compound in 2x complete medium. Also, prepare a vehicle control (DMSO).
-
In separate tubes for each condition (vehicle control and different THZ1 concentrations), mix the cell suspension with the corresponding drug/vehicle-containing 2x complete medium and the 0.7% agar solution to achieve a final concentration of 0.35% agar. A common ratio is 1 part cell suspension, 1 part 2x medium with drug, and 2 parts 0.7% agar.
-
Gently mix to ensure a homogenous cell suspension.
4. Plating the Top Agar Layer
-
Carefully overlay the top agar/cell mixture onto the solidified base layer in each well (e.g., 1.5 mL for a 6-well plate).
-
Allow the top layer to solidify at room temperature in the sterile hood for at least 30 minutes.
5. Incubation
-
Add a small volume of complete medium containing the appropriate concentration of this compound or vehicle to the top of the agar to prevent drying.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks, or until colonies are visible.
-
Feed the cells every 2-3 days by adding a small amount of fresh medium with the inhibitor/vehicle.
6. Staining and Quantification
-
After the incubation period, stain the colonies by adding Crystal Violet solution to each well and incubating for 1-2 hours at room temperature.
-
Carefully wash the wells with water to remove excess stain.
-
Allow the plates to air dry.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.
-
The results can be expressed as the number of colonies per well or as a percentage of the vehicle-treated control.
Troubleshooting
-
No colony formation in the control group:
-
The cell seeding density may be too low. Optimize the number of cells seeded.
-
The cells may not be suitable for anchorage-independent growth. Consider using a standard 2D colony formation assay.
-
The agar concentration may be too high.
-
-
A single layer of cells instead of distinct colonies:
-
The cell seeding density may be too high.
-
-
Agar layers detaching:
-
Ensure the base layer is completely solidified before adding the top layer.
-
Be gentle when adding the top layer and subsequent media.
-
Conclusion
This compound is a valuable research tool for investigating the role of CDK7 in cancer cell biology. The colony formation assay is a robust method for quantifying the long-term effects of this inhibitor on the clonogenic survival of cancer cells. The provided protocols and data serve as a guide for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting CDK7 in various cancer types.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK7 inhibition by THZ1 suppresses cancer stemness in both chemonaïve and chemoresistant urothelial carcinoma via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK7 and CDK9 inhibition interferes with transcription, translation, and stemness, and induces cytotoxicity in GBM irrespective of temozolomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving (E/Z)-THZ1 Dihydrochloride: Application Notes and Protocols for Researchers
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression.[1][2][3][4] Its use in cancer research has gained significant traction, making standardized dissolution and handling protocols crucial for reproducible experimental outcomes. These application notes provide detailed methodologies for the solubilization of (E/Z)-THZ1 dihydrochloride for various research applications.
Data Presentation: Solubility Overview
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO). For aqueous-based assays, a dilution from a high-concentration DMSO stock is recommended, as direct dissolution in aqueous buffers can be challenging.[1] The following table summarizes the solubility data for this compound in commonly used solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Remarks |
| DMSO | 6.39 mg/mL[3] | 10 mM[3] | Sonication is recommended to aid dissolution.[1][3] |
| 50 mg/mL[1] | 88.33 mM[1] | Sonication is recommended.[1] Use only fresh DMSO as moisture can reduce solubility.[5] | |
| >10 mM | >10 mM | Warming the tube at 37°C for 10 minutes and/or shaking in an ultrasonic bath can help achieve higher concentrations.[6][7] | |
| 100 mg/mL[5] | 156.5 mM[5] | Use fresh, anhydrous DMSO.[5] | |
| In vivo formulation | 2 mg/mL[1] | 3.53 mM[1] | Prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended.[1] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder at approximately 3000 rpm for a few minutes to ensure all the powder is at the bottom of the vial.[1]
-
Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 638.98 g/mol .[3]
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for a few minutes.[1][3] Gentle warming to 37°C for 10 minutes can also aid dissolution.[6][7]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C for up to one month or at -80°C for up to one year for long-term stability.[5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions from the high-concentration DMSO stock for use in cell culture experiments. It is recommended to prepare the working solution fresh for each experiment.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation when diluting into an aqueous medium, it is advisable to first make an intermediate dilution of the stock solution in DMSO.[1] For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. For instance, to achieve a 1 µM final concentration in 2 mL of medium, add 0.2 µL of the 10 mM stock solution.[1]
-
Mixing: Gently mix the final working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of cellular components if added directly to cells.
-
Application: Add the freshly prepared working solution to your cell culture plates. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]
Visualizations
Signaling Pathway of THZ1
Caption: THZ1 inhibits the CDK7 complex, blocking RNAPII phosphorylation and cell cycle progression.
Experimental Workflow for THZ1 Solution Preparation
Caption: Workflow for preparing THZ1 dihydrochloride stock and working solutions.
References
- 1. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THZ1 2HCl | CDK | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for (E/Z)-THZ1 dihydrochloride in Head and Neck Squamous Cell Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) is a complex and heterogeneous group of malignancies with a significant global burden. Despite advances in treatment, including surgery, radiation, and chemotherapy, patient outcomes, particularly for those with recurrent or metastatic disease, remain challenging. The dysregulation of transcriptional programs is a hallmark of many cancers, including HNSCC, making the machinery that controls gene expression an attractive therapeutic target.
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex. Through its role in TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation. As part of the CAK complex, CDK7 activates other CDKs, thereby regulating cell cycle progression. By inhibiting CDK7, THZ1 disrupts these fundamental cellular processes, leading to the suppression of key oncogenic transcriptional programs and cell cycle arrest, ultimately inducing apoptosis in cancer cells. Preclinical studies have demonstrated the potential of THZ1 as a therapeutic agent in various cancers, including HNSCC, particularly in tumors with p53 mutations.[1]
These application notes provide a comprehensive overview of the use of (E/Z)-THZ1 dihydrochloride in HNSCC research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
THZ1 exerts its anti-cancer effects in HNSCC primarily through the inhibition of CDK7. This leads to a cascade of downstream events that collectively impair tumor growth and survival.
-
Transcriptional Repression: THZ1 covalently binds to a cysteine residue on CDK7, inhibiting its kinase activity. This leads to reduced phosphorylation of the RNAPII CTD, which in turn suppresses the transcription of a broad range of genes. Notably, genes associated with super-enhancers, which often drive the expression of key oncogenes, are particularly sensitive to CDK7 inhibition. In the context of nasopharyngeal carcinoma, a type of head and neck cancer, THZ1 treatment leads to the downregulation of numerous genes involved in the cell cycle.[2][3]
-
Cell Cycle Arrest: By inhibiting the CAK complex, THZ1 prevents the activation of cell cycle-dependent kinases, leading to cell cycle arrest, often at the G1/S and G2/M transitions.
-
Induction of Apoptosis: The combination of transcriptional repression of pro-survival genes (e.g., BCL2 family members) and cell cycle arrest ultimately triggers programmed cell death (apoptosis) in HNSCC cells.[1]
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Impairment of Metastatic Phenotypes: THZ1 has been shown to impair the migration and invasion of HNSCC cells in preclinical models, suggesting its potential to inhibit metastasis.[1]
Data Presentation
In Vitro Efficacy of THZ1 in HNSCC Cell Lines
The following table summarizes the in vitro activity of THZ1 in representative HNSCC cell lines. IC50 values can vary depending on the specific cell line and assay conditions.
| Cell Line | p53 Status | THZ1 Concentration (µM) for Effect | Assay Type | Observed Effects | Reference |
| UT-SCC-14 | Mutant | 0.02 | Cell Viability | Decreased cell viability | [4] |
| UT-SCC-15 | Mutant | 0.005 | Cell Viability | Decreased cell viability | [4] |
| FaDu | Wild-type | Not Specified | Not Specified | Not Specified | |
| Cal27 | Mutant | Not Specified | Not Specified | Not Specified |
In Vivo Efficacy of THZ1 in HNSCC Xenograft Models
Preclinical studies in other cancer types have demonstrated the in vivo efficacy of THZ1. While specific tumor growth inhibition data for HNSCC models is limited in publicly available literature, a common dosing regimen has been established.
| Animal Model | Tumor Type | THZ1 Dosage and Administration | Treatment Duration | Observed Effects | Reference |
| Nude Mice | Cholangiocarcinoma Xenograft | 10 mg/kg, i.p., twice daily | 27 days | Significantly suppressed tumor growth and prolonged survival | [5] |
| Nude Mice | Gastric Cancer Xenograft | Not specified | Not specified | Suppressed tumor growth | [6] |
Note: The efficacy of THZ1 in HNSCC xenograft models should be evaluated on a case-by-case basis, with tumor growth inhibition being a key endpoint.
Downstream Molecular Effects of THZ1 in Head and Neck Cancer Cells
THZ1 treatment leads to significant changes in the expression of genes and proteins involved in cell cycle regulation and apoptosis. The following table provides examples from a study on nasopharyngeal carcinoma (NPC) cells.
| Gene/Protein | Change in Expression | Method | Cell Line(s) | Reference |
| Downregulated Genes | ||||
| CDC6 | Decreased | RNA-seq, qRT-PCR | C666-1, HK1 | [2][3] |
| CDC34 | Decreased | RNA-seq, qRT-PCR | C666-1, HK1 | [2][3] |
| CDK9 | Decreased | RNA-seq, qRT-PCR | C666-1, HK1 | [2][3] |
| CCNA2 | Decreased | RNA-seq, qRT-PCR | C666-1, HK1 | [2][3] |
| CCNB1 | Decreased | RNA-seq, qRT-PCR | C666-1, HK1 | [2][3] |
| Upregulated Genes | ||||
| AC010970.2 | Increased | RNA-seq, qRT-PCR | C666-1, HK1 | [2][3] |
| GPX1P1 | Increased | RNA-seq, qRT-PCR | C666-1, HK1 | [2][3] |
| Phosphorylated Proteins | ||||
| RNAPII-CTD (Ser2, Ser5, Ser7) | Decreased | Western Blot | Various cancer cell lines | [7][8] |
| cdc2 (p-cdc2) | Decreased | Western Blot | Urothelial carcinoma cells | [9] |
| Histone H3 (p-Histone H3) | Decreased | Western Blot | Urothelial carcinoma cells | [9] |
| Apoptosis-Related Proteins | ||||
| Cleaved PARP | Increased | Western Blot | Urothelial carcinoma cells | [9] |
| Cleaved Caspase-3 | Increased | Western Blot | B-Cell Acute Lymphocytic Leukemia cells | [10] |
| Cleaved Caspase-7 | Increased | Western Blot | Urothelial carcinoma cells | [9] |
| Bcl-2 | Decreased | Western Blot | Urothelial carcinoma cells | [9] |
Experimental Protocols
In Vitro Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of THZ1 in HNSCC cell lines.
Materials:
-
HNSCC cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin (B115843) solution
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HNSCC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
THZ1 Treatment: Prepare a serial dilution of THZ1 in complete medium. Remove the medium from the wells and add 100 µL of the THZ1 dilutions. Include wells with vehicle control (DMSO) at the same final concentration as the highest THZ1 concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Resazurin Assay: Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the resazurin assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the THZ1 concentration and determine the IC50 value using non-linear regression analysis.
Objective: To assess the effect of THZ1 on the phosphorylation of RNAPII-CTD and the expression of downstream target proteins.
Materials:
-
HNSCC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII-CTD Ser2/5/7, anti-total RNAPII, anti-cleaved PARP, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Plate HNSCC cells and treat with THZ1 at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of THZ1 in an HNSCC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
HNSCC cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
Protocol:
-
Cell Preparation and Injection: Resuspend HNSCC cells in a mixture of sterile PBS and Matrigel (optional) at a concentration of 1-5 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
THZ1 Administration: Administer THZ1 intraperitoneally (i.p.) at a dose of 10 mg/kg twice daily. The control group should receive the vehicle on the same schedule.
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study. Tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound represents a promising therapeutic agent for HNSCC by targeting the fundamental cellular processes of transcription and cell cycle regulation through the inhibition of CDK7. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of THZ1 in HNSCC models. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Pharmacological inhibition of CDK7 by THZ1 impairs tumor growth in p53-mutated HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-dependent kinase 7 inhibitor THZ2 inhibits the growth of human gastric cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(E/Z)-THZ1 dihydrochloride solubility issues and solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with (E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).
Frequently Asked Questions (FAQs)
Q1: What is (E/Z)-THZ1 dihydrochloride and what is its mechanism of action?
This compound is a selective and potent covalent inhibitor of CDK7.[1][2] CDK7 is a crucial component of the transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues.[3][4] This phosphorylation is essential for the initiation and elongation phases of transcription. By covalently binding to a unique cysteine residue (C312) outside of the kinase domain of CDK7, THZ1 irreversibly inhibits its kinase activity.[5] This leads to a global reduction in transcription, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][6] THZ1 has also been shown to inhibit the closely related kinases CDK12 and CDK13, particularly at higher concentrations.[7]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] It is reported to be insoluble in water and ethanol.[5] For in vivo studies, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline have been described.[7]
Q3: I am observing precipitation when I dilute my this compound stock solution in cell culture media. What can I do to prevent this?
Precipitation of hydrophobic compounds like THZ1 upon dilution in aqueous media is a common issue. Here are several strategies to mitigate this:
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Decrease the final concentration: Ensure the final working concentration in your cell culture media does not exceed the compound's aqueous solubility limit.[8][9]
-
Use pre-warmed media: Always use cell culture media pre-warmed to 37°C for dilutions, as temperature can affect solubility.[8][9]
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Perform serial dilutions: Instead of adding a highly concentrated DMSO stock directly to a large volume of media, perform an intermediate dilution in a smaller volume of pre-warmed media first.[9]
-
Gentle mixing: Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[9]
-
Sonication: Briefly sonicating the stock solution before dilution can help dissolve any small aggregates.[6][8]
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | Final concentration exceeds aqueous solubility. Rapid dilution from a high-concentration DMSO stock. Use of cold media. | Decrease the final working concentration. Perform a serial dilution in pre-warmed (37°C) media. Add the compound dropwise while gently mixing.[8][9] |
| Inconsistent Experimental Results | Uneven compound distribution in the well plate. Evaporation from wells at the edge of the plate ("edge effects"). Inconsistent cell plating density. | Ensure thorough but gentle mixing after adding the compound. Use automated liquid handlers for consistent dispensing. Maintain proper humidity in the incubator and consider not using the outer wells of the plate. Ensure consistent cell numbers across all wells.[8] |
| High Background Fluorescence in Imaging | Intrinsic fluorescence of THZ1. Non-specific interaction with fluorescent dyes. | Run a compound-only control (THZ1 in media without cells) to assess its autofluorescence. If your imaging system allows, use spectral unmixing. Consider testing alternative fluorescent dyes.[8] |
| Appearance of Bright Puncta in Images | THZ1 precipitation at high concentrations. Compound-induced apoptosis leading to apoptotic bodies. | Check the solubility limit in your culture medium and consider brief sonication of the stock solution before dilution. Co-stain with apoptosis markers like cleaved caspase-3 or Annexin V to confirm if the puncta are apoptotic bodies.[8] |
Quantitative Data
Solubility of (E/Z)-THZ1 and its Salts
| Compound Form | Solvent | Solubility | Reference(s) |
| (E/Z)-THZ1 | DMSO | ≥28.3 mg/mL | [5] |
| (E/Z)-THZ1 | Water | Insoluble | [5] |
| (E/Z)-THZ1 | Ethanol | Insoluble | [5] |
| This compound | DMSO | 6.39 mg/mL (10 mM) | [6] |
In Vivo Formulation Examples
| Formulation | Achieved Concentration | Notes | Reference(s) |
| 10% DMSO + 90% Saline | 5 mg/mL (Suspended solution) | Requires sonication. | [7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (Clear solution) | A common formulation for improving the solubility of hydrophobic compounds for in vivo use. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously to dissolve the compound. If necessary, gently warm the tube to 37°C or use a brief sonication to aid dissolution.[5]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blot Analysis of RNAPII CTD Phosphorylation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for total RNAPII and phosphorylated forms of the RNAPII CTD (e.g., Ser2, Ser5, and Ser7). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the phosphorylation of Ser5 and Ser7 is expected as a direct result of CDK7 inhibition.[3]
Visualizations
Caption: Mechanism of action of (E/Z)-THZ1.
Caption: Workflow for preparing (E/Z)-THZ1 solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. THZ1 2HCl | CDK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (E/Z)-THZ1 Dihydrochloride Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of (E/Z)-THZ1 dihydrochloride (B599025) for accurate half-maximal inhibitory concentration (IC50) determination.
Frequently Asked Questions (FAQs)
Q1: What is (E/Z)-THZ1 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It functions by irreversibly binding to a cysteine residue (Cys312) located outside of the traditional ATP-binding pocket of CDK7.[4][5] This covalent modification leads to the inhibition of CDK7's kinase activity. CDK7 is a crucial component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex, playing a key role in both transcription initiation and cell cycle regulation.[2] By inhibiting CDK7, THZ1 disrupts these processes, leading to anti-proliferative effects in various cancer cell lines.[1][4][5] THZ1 has also been shown to inhibit the closely related kinases CDK12 and CDK13.[3][6]
Q2: What is a typical IC50 value for this compound?
A2: The IC50 value of this compound can vary significantly depending on the experimental system. In biochemical assays measuring direct kinase inhibition, the IC50 is reported to be approximately 3.2 nM.[1][3][7][8] However, in cell-based assays, the IC50 for anti-proliferative effects can range from low nanomolar to the micromolar range, depending on the cancer cell line and the duration of the assay.[4][5][9] For example, in T-cell acute lymphoblastic leukemia (T-ALL) cell lines like Jurkat and Loucy, IC50 values have been reported to be 50 nM and 0.55 nM, respectively.[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, it is recommended to reconstitute this compound in fresh, high-quality dimethyl sulfoxide (B87167) (DMSO). A stock solution of 10 mM or higher in DMSO is typically achievable.[4][5] To prepare the stock solution, you can warm the vial at 37°C for 10 minutes and use an ultrasonic bath to aid dissolution.[4][5] Once prepared, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3][10]
Q4: How long should I incubate cells with this compound for an IC50 experiment?
A4: The optimal incubation time can vary between cell lines and the specific biological question being addressed. For cell viability and proliferation assays, incubation times of 48 to 72 hours are commonly used.[11][12] However, due to the covalent and irreversible nature of THZ1's binding to CDK7, shorter incubation times of 3 to 5 hours can be sufficient to achieve effective intracellular inhibition of CDK7 and its downstream targets. It is advisable to perform a time-course experiment to determine the shortest exposure time that produces the desired effect in your specific cancer cell model while minimizing potential off-target effects.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density.2. Variability in the this compound stock solution.3. Fluctuations in incubator conditions (temperature, CO2, humidity). | 1. Standardize your cell seeding protocol. Ensure a single-cell suspension before plating to achieve uniform cell distribution.2. Prepare a large batch of the stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment.[10]3. Regularly monitor and calibrate your incubator to maintain consistent environmental conditions. |
| The determined IC50 value is significantly higher than expected. | 1. Degradation of the this compound.2. The cell line may have developed resistance over multiple passages.3. Incorrect assessment of cell viability. | 1. Ensure proper storage of the compound and avoid repeated freeze-thaw cycles.[10]2. Use a fresh, low-passage vial of the cell line.[10]3. Use an alternative or orthogonal method to confirm cell viability results (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay).[10] |
| High cytotoxicity observed in normal (non-cancerous) control cell lines. | 1. The concentration of this compound is too high.2. The incubation time is too long.3. The normal cell line is particularly sensitive to CDK7 inhibition. | 1. Perform a dose-response curve for both your cancer and normal cell lines to identify a concentration that maximizes the differential effect.2. Conduct a time-course experiment to find the shortest effective exposure time for the cancer cells.[10]3. Consider using a different, more robust normal cell line as a control. |
| No significant decrease in cell viability even at high concentrations. | 1. The chosen cell line may be inherently resistant to CDK7 inhibition.2. Issues with the cell viability assay itself (e.g., expired reagents). | 1. Research the sensitivity of your chosen cell line to CDK7 inhibitors. Consider testing a different cell line known to be sensitive to THZ1.2. Ensure all assay reagents are within their expiration dates and perform the assay according to the manufacturer's protocol. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CCK-8)
This protocol provides a general framework for determining the IC50 of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range to start with is 1 nM to 10 µM.[12]
-
Include a vehicle control (DMSO) at the same final concentration as the highest THZ1 treatment.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of THZ1 or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the THZ1 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[12]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Biochemical IC50 | 3.2 nM | Against purified CDK7 enzyme.[1][3] |
| Cell-based IC50 | 0.5 nM - >10 µM | Highly dependent on the cell line and assay conditions.[9] |
| Stock Solution Concentration | 10 mM in DMSO | Prepare fresh or from frozen aliquots.[4][5] |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | Aliquot to avoid freeze-thaw cycles.[3] |
| Cell Seeding Density | 2,000 - 5,000 cells/well (96-well plate) | Optimize for your specific cell line's growth rate.[12] |
| Incubation Time | 48 - 72 hours | For cell viability assays.[11][12] Shorter times (4-6h) can be used for target engagement studies.[12] |
| Typical Concentration Range for IC50 | 1 nM - 10 µM | A broad range is recommended for initial experiments.[12] |
Visualizations
Caption: Inhibition of CDK7 by (E/Z)-THZ1 disrupts transcription and cell cycle progression.
Caption: A stepwise workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK7 Inhibitor | AmBeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]
- 8. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 9. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
(E/Z)-THZ1 dihydrochloride off-target effects on CDK12/CDK13
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (E/Z)-THZ1 dihydrochloride, with a specific focus on CDK12 and CDK13.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of THZ1?
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It forms a covalent bond with a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[1][4] This interaction is time-dependent and irreversible.[1]
Q2: Does THZ1 have off-target effects on CDK12 and CDK13?
Yes, THZ1 has been shown to inhibit CDK12 and CDK13, but typically at higher concentrations than those required for CDK7 inhibition.[1][5][6] The structural similarity between CDK7, CDK12, and CDK13, particularly the presence of an accessible cysteine residue near the location of Cys312 in CDK7, is thought to contribute to this off-target activity.[1][6]
Q3: What are the observed cellular consequences of THZ1's off-target effects on CDK12/CDK13?
Inhibition of CDK12 and CDK13 by THZ1 can lead to the downregulation of genes involved in the DNA damage response (DDR), such as BRCA1, FANCD2, and RAD51.[5] This can result in an increase in DNA double-strand breaks, indicated by elevated levels of γH2A.X.[5]
Q4: How can I distinguish between on-target (CDK7) and off-target (CDK12/CDK13) effects in my experiments?
Several strategies can be employed:
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Use a THZ1-resistant CDK7 mutant: Expressing a CDK7 mutant where the key cysteine residue is changed to a serine (C312S) can help determine if the observed effects are solely due to CDK7 inhibition. If the phenotype is rescued in the presence of THZ1, it suggests the effect is on-target.[1]
-
Employ a non-reactive analog: Using a control compound like THZ1-R, which lacks the reactive acrylamide (B121943) group and cannot form a covalent bond, can help differentiate between covalent and non-covalent effects.[7]
-
Titrate THZ1 concentration: Using the lowest effective concentration of THZ1 that inhibits CDK7 but has minimal impact on CDK12/CDK13 can help isolate on-target effects.[7]
-
Compare with more selective inhibitors: Where available, comparing the cellular phenotype induced by THZ1 with that of more selective CDK12/CDK13 inhibitors can provide insights into the specific contributions of off-target inhibition.
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed that does not align with known CDK7 function.
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Possible Cause: Off-target inhibition of CDK12, CDK13, or other kinases.[8]
-
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that THZ1 is engaging with CDK7 in your cellular model using techniques like Cellular Thermal Shift Assay (CETSA).[7]
-
Perform a Rescue Experiment: Overexpress a drug-resistant CDK7 (C312S) mutant. If the phenotype persists, it is likely an off-target effect.[8]
-
Kinome-wide Profiling: To identify other potential off-targets, consider performing a kinase selectivity profile by screening THZ1 against a broad panel of kinases.[8]
-
Analyze Downstream Pathways: Investigate signaling pathways known to be regulated by CDK12/CDK13, such as the DNA damage response.[5]
-
Problem 2: Difficulty in interpreting changes in RNA Polymerase II (RNAPII) phosphorylation.
-
Possible Cause: THZ1 affects multiple CDKs that regulate RNAPII phosphorylation. CDK7 directly phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAPII C-terminal domain (CTD), while CDK9 (which is activated by CDK7) primarily phosphorylates Serine 2 (Ser2).[7][9] Off-target inhibition of CDK12 also impacts RNAPII phosphorylation.
-
Troubleshooting Steps:
-
Time-Course and Dose-Response: Perform experiments with varying concentrations of THZ1 and at different time points to observe the dynamics of phosphorylation changes at Ser2, Ser5, and Ser7.[7] A rapid decrease in p-Ser5 and p-Ser7 is a direct indicator of CDK7 inhibition.[7]
-
Use Specific Antibodies: Ensure the use of validated and specific antibodies for each phosphorylated form of RNAPII.
-
Compare with CDK9 Inhibitors: Compare the effects of THZ1 on RNAPII phosphorylation with those of a selective CDK9 inhibitor to distinguish the effects of direct CDK7 inhibition from indirect effects on CDK9 activity.[9]
-
Quantitative Data Summary
Table 1: Inhibitory Potency of THZ1 against CDKs
| Inhibitor | CDK7 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) |
| THZ1 | Potent (low nM) | Less potent than CDK7 | Less potent than CDK7 |
Note: THZ1 is reported to be equipotent or inhibit CDK12 and CDK13 at slightly higher concentrations than CDK7.[1][7]
Table 2: Off-Target Profile of THZ1
| Kinase | % Inhibition at 1 µM | Interaction Type |
| MLK3 | >75% | Non-covalent |
| PIP4K2C | >75% | Non-covalent |
| JNK1 | >75% | Non-covalent |
| JNK2 | >75% | Non-covalent |
| JNK3 | >75% | Non-covalent |
| MER | >75% | Non-covalent |
| TBK1 | >75% | Non-covalent |
| IGF1R | >75% | Non-covalent |
| NEK9 | >75% | Non-covalent |
| PCTAIRE2 | >75% | Non-covalent |
Data from KiNativ profiling in Loucy cells. The lack of time-dependent inhibition suggests a non-covalent interaction with these off-targets.[10]
Experimental Protocols
1. In Vitro Kinase Assay for CDK Inhibition
-
Objective: To determine the direct inhibitory effect of THZ1 on the kinase activity of CDK7, CDK12, and CDK13.
-
Methodology:
-
Prepare Kinase Reaction Buffer: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[11]
-
Prepare Kinase and Substrate: Dilute the recombinant human CDK/Cyclin complex (e.g., CDK7/Cyclin H/MAT1, CDK12/Cyclin K, or CDK13/Cyclin K) and a suitable substrate (e.g., a peptide derived from the RNAPII CTD) in the kinase reaction buffer.[11]
-
Compound Dilution: Prepare a serial dilution of THZ1 in DMSO.[7]
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and THZ1. To assess time-dependent inhibition, pre-incubate the enzyme and inhibitor before adding ATP.[7]
-
Initiate Reaction: Start the kinase reaction by adding ATP.[11]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[7]
-
Detection: Measure kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay.[7]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to determine the IC50 value.[7]
-
2. Western Blotting for RNAPII Phosphorylation
-
Objective: To assess the effect of THZ1 on the phosphorylation of the RNAPII CTD at Ser2, Ser5, and Ser7 in cells.
-
Methodology:
-
Cell Treatment: Treat cells with various concentrations of THZ1, a negative control (e.g., THZ1-R), or DMSO for the desired time.[7]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate.[7]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-RNAPII CTD (Ser2, Ser5, Ser7), total RNAPII, and a loading control (e.g., GAPDH).[11]
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.[11]
-
Visualizations
Caption: THZ1's on-target inhibition of CDK7 and off-target effects on CDK12/13.
Caption: Troubleshooting workflow for unexpected phenotypes with THZ1.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 11. benchchem.com [benchchem.com]
minimizing (E/Z)-THZ1 dihydrochloride toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-THZ1 dihydrochloride (B599025) in animal models. Our goal is to help you minimize toxicity and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (E/Z)-THZ1 dihydrochloride?
A1: this compound is a selective and potent covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] It targets a unique cysteine residue (C312) outside of the kinase domain of CDK7, leading to irreversible inhibition.[1][5] CDK7 is a crucial component of the general transcription factor TFIIH.[5] By inhibiting CDK7, THZ1 disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (S5), Serine 7 (S7), and subsequently Serine 2 (S2).[1][4][6][7] This leads to the inhibition of transcription initiation and elongation, co-transcriptional capping, and promoter-proximal pausing.[1][6] The disruption of transcription preferentially affects genes with super-enhancers, such as the oncogene MYC, making THZ1 particularly effective against cancers addicted to transcription.[1][6][8]
Q2: How should I formulate this compound for in vivo studies?
A2: A common and effective vehicle for THZ1 formulation in animal studies is a solution of 10% Dimethyl Sulfoxide (DMSO) in 5% Dextrose in Water (D5W).[8][9] Another reported vehicle is 10% DMSO and 90% dextrose 5% in water.[9] For some applications, a formulation of 10% DMSO in corn oil has also been used.[2] It is recommended to prepare the working solution fresh for each administration. To avoid precipitation, especially when diluting a DMSO stock solution into an aqueous medium, pre-warming the components to 37°C and using sonication to redissolve any precipitate can be beneficial.[10]
Q3: What are the recommended administration routes and dosing schedules?
A3: The most common administration route for THZ1 in animal models is intraperitoneal (i.p.) injection.[8][9][11][12] Intravenous (i.v.) injection has also been used, particularly in models of hematological cancers.[9] A frequently reported dosage is 10 mg/kg, administered twice daily (BID), for 5 days a week, followed by a 2-day break.[8][9] Daily administration schedules have also been documented.[9][11] The optimal dosing regimen may vary depending on the cancer model and experimental goals.
Q4: What level of toxicity is expected in animal models?
A4: Numerous preclinical studies have reported that THZ1 is well-tolerated at effective doses, with minimal, no observable, or bearable toxicity.[1][2][4][5][8][9][10] Toxicity is typically monitored by observing changes in animal body weight and general behavior.[5][8][9] In many studies using a 10 mg/kg dose, no significant body weight loss or other common toxic effects were observed.[2][5][8][12] However, high concentrations of THZ1 have been shown to induce apoptosis in peripheral blood mononuclear cells (PBMCs) in vitro, suggesting a potential for myelosuppression at higher doses.[13]
Troubleshooting Guide
Q5: My animals are experiencing significant weight loss (>15%) after THZ1 administration. What should I do?
A5:
-
Verify Formulation and Dose: Double-check all calculations for the dose and the preparation of the formulation. Ensure the final DMSO concentration is not excessively high, as this can cause local irritation and systemic toxicity. The recommended DMSO concentration is typically around 10%.[2][8][9]
-
Check Administration Technique: Ensure proper intraperitoneal (i.p.) or intravenous (i.v.) injection technique to avoid accidental administration into other tissues, which can cause inflammation and distress.
-
Adjust Dosing Schedule: If significant weight loss persists, consider modifying the dosing schedule. Options include reducing the frequency of administration (e.g., from twice daily to once daily) or introducing longer drug holidays (e.g., 4 days on, 3 days off).
-
Implement Supportive Care: Provide nutritional support with high-energy dietary gels or softened food to encourage intake.[11] Ensure easy access to water.
-
Consider Dose Reduction: If other measures are ineffective, a dose reduction (e.g., to 7.5 mg/kg or 5 mg/kg) may be necessary. However, be aware that this may impact anti-tumor efficacy.
-
Humane Endpoint: If an animal's body weight loss exceeds 20% or is accompanied by other signs of severe distress (e.g., lethargy, hunched posture, rough coat), it is crucial to euthanize the animal promptly in accordance with your institution's animal welfare guidelines.[8]
Q6: I am not observing the expected anti-tumor efficacy. What are some possible reasons?
A6:
-
Compound Integrity: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
-
Formulation Issues: THZ1 can precipitate out of solution, especially if not prepared correctly.[10] Ensure the compound is fully dissolved in the vehicle before administration. Sonication may be required.[10]
-
Tumor Model Sensitivity: The sensitivity of different tumor models to THZ1 can vary. THZ1 is particularly effective in cancers driven by transcriptional addiction, such as those with MYC amplification.[1][8] Confirm that your chosen cell line or animal model is known to be sensitive to CDK7 inhibition.
-
Dosing and Schedule: The administered dose or schedule may be suboptimal for your specific model. While 10 mg/kg is common, some models may require adjustments.
-
Drug Resistance: Although less common in initial studies, acquired resistance to THZ1 can develop. This has been linked to the upregulation of ABC transporters like ABCG2.
Q7: The injection site appears irritated or inflamed. How can I mitigate this?
A7:
-
Vehicle Concentration: High concentrations of DMSO can be irritating to tissues. Confirm that the DMSO concentration in your vehicle does not exceed 10%.
-
Injection Volume: Use an appropriate injection volume for the size of the animal. For a 20g mouse, an i.p. injection volume of 100-200 µL is standard.
-
Alternate Injection Sites: When administering daily or twice-daily i.p. injections, alternate between the left and right lower abdominal quadrants to minimize local irritation.
-
Dilution: If irritation persists, consider further diluting the drug to a larger volume (while staying within acceptable limits for the animal's size) to reduce the concentration of DMSO at the injection site.
Quantitative Data Summary
Table 1: Summary of this compound Dosing and Administration in Animal Models
| Cancer Type | Animal Model | THZ1 Dosage | Administration Route | Frequency | Vehicle | Key Findings on Toxicity | Reference(s) |
| Multiple Myeloma | NOD/SCID γ mice | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily (BID), 5 days/week | 10% DMSO in 5% dextrose in water (D5W) | Minimal toxicity, no significant body weight loss. | [8][9] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Bioluminescent xenografted mouse | 10 mg/kg | Intravenous (i.v.) | Twice daily (BID) | Not specified | No observable toxicity. | [9] |
| Neuroblastoma (MYCN-amplified) | Xenograft mice (Kelly cells) | 10 mg/kg | Intravenous (i.v.) | Twice daily (BID) | Not specified | No obvious toxicity found within 4 weeks. | [1] |
| Cholangiocarcinoma (CCA) | Nude mice (HuCCT1 xenografts) | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily (BID) | 10% DMSO and 90% dextrose 5% in water | Bearable toxicity. | [9] |
| Urothelial Carcinoma | Nude mice (T24 or BFTC-905 xenografts) | 10 mg/kg | Intraperitoneal (i.p.) | Daily | Saline/DMSO | Not specified, but used in combination studies. | [11] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude mice (H460 xenografts) | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily (BID) | Not specified | No significant loss of body weight or other common toxic effects. | [12] |
| Oesophageal Squamous Cell Carcinoma | In vivo model | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | No loss of body weight or other common toxic effects. | [2] |
Experimental Protocols & Visualizations
General Protocol for In Vivo Efficacy and Toxicity Study
-
Animal Model: Use appropriate immunocompromised mice (e.g., NOD/SCID, Nude) for xenograft studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of the mice. For systemic models like leukemia, inject cells intravenously.[9]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[8] Monitor tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 × length × width²).[8][9] For systemic models, use bioluminescence imaging.[8]
-
Randomization: Randomize animals into treatment and control groups with similar average tumor volumes.
-
Drug Formulation and Administration:
-
Toxicity Monitoring:
-
Data Analysis: At the end of the study, euthanize the animals, excise the tumors, and perform pharmacodynamic analyses (e.g., Western blot for p-RNAPII, MYC) to confirm target engagement.[8][9]
Visualizations
Caption: Simplified signaling pathway of THZ1 targeting CDK7 to inhibit transcription.
Caption: General experimental workflow for in vivo studies with (E/Z)-THZ1.
References
- 1. med.hku.hk [med.hku.hk]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clearh2o.com [clearh2o.com]
- 9. Prevention of chemotherapy-induced alopecia in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kentscientific.com [kentscientific.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. RUL - Cisplatin mouse models : treatment, toxicity and translatability [repozitorij.uni-lj.si]
- 13. awionline.org [awionline.org]
(E/Z)-THZ1 dihydrochloride stability and storage conditions
Technical Support Center: (E/Z)-THZ1 Dihydrochloride (B599025)
Welcome to the technical support center for (E/Z)-THZ1 dihydrochloride. This guide provides answers to frequently asked questions and troubleshooting advice to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
1. How should I store the solid this compound powder?
The solid powder should be stored at -20°C and protected from light. It is also important to keep the product in a desiccated environment as it is hygroscopic[1]. Under these conditions, the solid compound is stable for up to three years.
2. What is the recommended solvent for reconstituting this compound?
The recommended solvent is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)[1]. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened container or a properly stored aliquot to ensure maximal solubility[1]. The solubility in DMSO is reported to be between 50 mg/mL and 100 mg/mL[1][2]. This compound is insoluble in water and ethanol[2].
3. How should I prepare and store stock solutions of this compound?
To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO. If the compound does not dissolve readily, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.
For storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. There are slightly different recommendations for storage stability from various suppliers:
-
One supplier suggests that stock solutions are stable for up to 3 months when stored at -20°C[1].
-
Another indicates stability for 1 month at -20°C or 1 year at -80°C in a solvent[2].
To ensure the best results, it is advisable to follow the more conservative recommendation of storing stock solutions at -80°C for long-term use (up to a year) and for shorter periods (up to one month) at -20°C.
4. How do I prepare working solutions for in vitro and in vivo experiments?
For in vitro cell-based assays, the DMSO stock solution can be further diluted in cell culture medium. It is recommended to first prepare an intermediate dilution in DMSO before adding it to the aqueous medium to prevent precipitation[3].
For in vivo experiments, a suggested formulation involves a mixture of DMSO, PEG300, and ddH₂O. For example, a 1 mL working solution can be prepared by mixing 50 µL of an 80 mg/mL DMSO stock solution with 450 µL of PEG300, followed by the addition of 500 µL of ddH₂O[2]. These aqueous-based working solutions should be prepared fresh and used immediately[2][4].
5. Is this compound light-sensitive?
Yes, it is recommended to protect the compound from light, both in its solid form and in solution[1].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the solid compound and stock solutions are stored at the correct temperatures and protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the correct molecular weight for your specific batch, as it can vary due to water content[1]. Re-calculate the concentration if necessary. | |
| Precipitation of the compound in aqueous media | Low solubility of this compound in aqueous solutions. | When preparing working solutions for cell culture, avoid adding the concentrated DMSO stock directly to the aqueous medium. Instead, perform a serial dilution in DMSO first, and then add the less concentrated solution to your culture medium[3]. |
| The reconstituted solution has a yellow color | This is normal. | The solid form of this compound is described as yellow, and it will form a yellow solution in DMSO[1]. |
| Difficulty dissolving the compound in DMSO | The compound may have absorbed moisture, or the DMSO may not be of high enough quality. | Use fresh, anhydrous DMSO. Gentle warming to 37°C or sonication can also help to dissolve the compound. |
Quantitative Data Summary
| Form | Storage Temperature | Reported Stability | Source |
| Solid Powder | -20°C | 3 years | [2] |
| Stock Solution in DMSO | -20°C | Up to 3 months | [1] |
| Stock Solution in solvent | -20°C | 1 month | [2] |
| Stock Solution in solvent | -80°C | 1 year | [2] |
Experimental Protocols & Visualizations
Protocol: Reconstitution and Storage of this compound
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution to mix. If necessary, warm the vial at 37°C for 10 minutes or place it in an ultrasonic bath to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[2].
Caption: Workflow for handling and storing this compound.
Signaling Pathway: THZ1 Mechanism of Action
(E/Z)-THZ1 is a selective and irreversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1]. CDK7 is a component of the Transcription Factor II H (TFIIH) complex and the CDK-activating kinase (CAK) complex. By inhibiting CDK7, THZ1 disrupts two major cellular processes: transcription and cell cycle progression. It covalently binds to a cysteine residue (Cys312) outside of the canonical kinase domain of CDK7, leading to the inhibition of RNAPII C-terminal domain (CTD) phosphorylation, which is crucial for transcription initiation and elongation.
Caption: Simplified diagram of the THZ1 signaling pathway.
References
Technical Support Center: Interpreting (E/Z)-THZ1 Dihydrochloride RNA-seq Data
Welcome to the technical support center for interpreting RNA-seq data from experiments using (E/Z)-THZ1 dihydrochloride (B599025). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidance for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is (E/Z)-THZ1 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It forms an irreversible covalent bond with a cysteine residue (C312) located outside of the kinase domain of CDK7.[4][5] CDK7 is a critical component of two essential cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[6] By inhibiting CDK7, THZ1 disrupts both cell cycle progression and transcription.[6][7]
Q2: What are the expected global effects of THZ1 treatment on gene expression in an RNA-seq experiment?
A2: Due to its role in regulating RNA Polymerase II (RNAPII), THZ1 treatment generally leads to widespread transcriptional changes. A common observation is the downregulation of a significant number of genes.[8][9] Specifically, genes with super-enhancers and those involved in cell cycle progression, such as E2F target genes, are often suppressed.[6] Additionally, key oncogenes like MYC are frequently downregulated.[1] However, the extent of these effects can vary depending on the cell type, dose, and treatment duration. Some studies have reported that at lower concentrations or shorter time points, THZ1 can have a profound effect on a smaller, more specific subset of genes.[2]
Q3: My RNA-seq data shows a global decrease in transcription after THZ1 treatment. Is this expected?
A3: Yes, a global reduction in nascent transcription is an expected outcome of potent CDK7 inhibition by THZ1.[10][11] THZ1 inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is crucial for transcription initiation, elongation, and co-transcriptional RNA processing.[2][4][5] This can lead to a widespread loss of promoter-proximal paused RNAPII and an accumulation of polymerases within the gene body, ultimately reducing overall transcriptional output.[12]
Q4: I am not seeing significant changes in the expression of my target genes after THZ1 treatment. What could be the issue?
A4: There are several potential reasons for this observation:
-
Suboptimal Treatment Conditions: The concentration of THZ1 or the duration of treatment may not be optimal for the specific cell line being used. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to THZ1.[4][5] T-cell acute lymphoblastic leukemia (T-ALL) cell lines, for instance, have shown exceptional sensitivity.[4]
-
RNA Quality: The quality of the RNA extracted from your samples is crucial for reliable RNA-seq results. Poor RNA integrity can lead to biased data and mask real biological effects.
-
Data Analysis Pipeline: Issues in the bioinformatic analysis, such as inappropriate normalization methods or statistical tests, can obscure genuine differential expression.
Q5: What are the known off-target effects of THZ1?
A5: While THZ1 is highly selective for CDK7, it has been shown to also inhibit the closely related kinases CDK12 and CDK13, albeit at higher concentrations.[1] Inhibition of CDK12/13 can also impact transcription, particularly of long genes and those involved in the DNA damage response. When interpreting your data, it is important to consider that some of the observed transcriptional changes may be due to effects on CDK12/13.
Troubleshooting Guides
Problem 1: High variability between biological replicates in THZ1-treated samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent THZ1 treatment | Ensure accurate and consistent preparation and application of THZ1 across all replicates. |
| Cell culture variability | Maintain consistent cell densities, passage numbers, and growth conditions for all replicates. |
| RNA extraction inconsistencies | Standardize the RNA extraction protocol and assess RNA quality and quantity for each sample before library preparation. |
| Batch effects | If samples were processed in different batches, use appropriate batch correction methods during data analysis. |
Problem 2: Low number of differentially expressed genes (DEGs) identified.
| Possible Cause | Troubleshooting Step |
| Insufficient statistical power | Increase the number of biological replicates to enhance the power to detect DEGs. |
| Inappropriate statistical cutoffs | Re-evaluate the p-value and fold-change thresholds used for calling DEGs. Consider using less stringent criteria initially to identify potential candidates for further validation. |
| Short treatment duration | The selected time point may be too early to observe significant transcriptional changes. Consider a longer treatment duration based on preliminary time-course experiments. |
| Low sequencing depth | Insufficient sequencing depth can lead to poor quantification of low-abundance transcripts. Ensure adequate sequencing depth for your experimental goals.[13] |
Problem 3: Unexpected upregulation of certain genes.
| Possible Cause | Troubleshooting Step |
| Indirect effects of THZ1 | Inhibition of CDK7 can trigger cellular stress responses or compensatory mechanisms, leading to the upregulation of specific genes. Analyze these upregulated genes for enrichment in pathways related to stress or cell signaling. |
| Splicing alterations | CDK7 inhibition can cause widespread defects in splicing.[8] Apparent upregulation might be an artifact of altered splicing patterns. Use splicing-aware alignment and analysis tools to investigate this possibility. |
Data Presentation
Table 1: Summary of RNA-seq Outcomes Following THZ1 Treatment in Various Cancer Cell Lines
| Cell Line | THZ1 Concentration | Treatment Duration | Number of Downregulated Genes | Number of Upregulated Genes | Key Downregulated Pathways | Reference |
| Nasopharyngeal Carcinoma (NPC) | Not Specified | Not Specified | 567 | 25 | Cell Cycle | [9][14] |
| Chronic Lymphocytic Leukemia (MEC1) | 50nM | 12 hours | 728 | Not Specified | Metabolism, Hypoxia, mTORC1 Signaling, Glycolysis | [15] |
| Chronic Lymphocytic Leukemia (MEC2) | 50nM | 12 hours | 647 | Not Specified | Metabolism, Hypoxia, mTORC1 Signaling, Glycolysis | [15] |
| B-cell Acute Lymphocytic Leukemia (NALM6) | 500nM | 24 hours | Not Specified | Not Specified | Cell Cycle, Glycolysis, Nucleotide Synthesis | [7] |
Experimental Protocols
RNA-seq Library Preparation and Sequencing
-
Cell Culture and THZ1 Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or DMSO vehicle control for the specified duration.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and purity (A260/A280 and A260/A230 ratios). Verify RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value of ≥ 8 is recommended for RNA-seq.
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription, second-strand synthesis, adenylation of 3' ends, adapter ligation, and PCR amplification.
-
Library Quality Control and Sequencing: Quantify the final libraries and assess their size distribution using a bioanalyzer. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate the desired number of reads per sample.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. What are common pitfalls in RNA-seq data analysis? [synapse.patsnap.com]
- 14. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 15. Validate User [ashpublications.org]
Technical Support Center: Addressing (E/Z)-THZ1 dihydrochloride Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing resistance to (E/Z)-THZ1 dihydrochloride (B599025) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (E/Z)-THZ1 dihydrochloride?
This compound is a selective and potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1] It also demonstrates inhibitory activity against the closely related kinases CDK12 and CDK13.[2][3][4] THZ1 binds irreversibly to a unique cysteine residue located outside the ATP-binding pocket of these kinases.[5][6] This inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to suppression of transcription, particularly of genes with super-enhancers that are critical for cancer cell identity and survival.[7] Consequently, THZ1 treatment can induce cell cycle arrest and apoptosis in susceptible cancer cells.
Q2: What are the primary mechanisms of acquired resistance to THZ1 in cancer cells?
The most commonly reported mechanism of acquired resistance to THZ1 is the upregulation of multidrug resistance (MDR) transporters, specifically ATP-binding cassette (ABC) transporters ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2.[3][5] These transporters act as drug efflux pumps, actively removing THZ1 from the cancer cells and preventing it from reaching its intracellular targets.[5] While less common, another potential mechanism of resistance is the acquisition of mutations in the drug-binding site of the target kinases (CDK7, CDK12, or CDK13), which would prevent the covalent binding of THZ1.[5]
Q3: My cells have become resistant to THZ1. What are my options?
Upon confirming THZ1 resistance, several strategies can be employed:
-
Switch to a non-substrate inhibitor: The novel CDK inhibitor, E9, has been developed to overcome ABC transporter-mediated resistance. E9 is not a substrate for ABCB1 or ABCG2 and has shown potent antiproliferative activity in THZ1-resistant cells.[3][5]
-
Combination Therapy: Combining THZ1 with other therapeutic agents has shown synergistic or enhanced efficacy in various cancer models. Promising combinations include:
-
Tyrosine Kinase Inhibitors (TKIs): Ponatinib and lapatinib (B449) have demonstrated synergistic anticancer effects with THZ1 in neuroblastoma.
-
Topoisomerase I Inhibitors: Topotecan shows synergistic cytotoxicity with THZ1 in small cell lung cancer.
-
Immunotherapy: THZ1 can enhance the efficacy of anti-PD-1 therapy in non-small cell lung cancer.[5]
-
Chemotherapy: THZ1 potentiates gemcitabine-induced cytotoxicity in urothelial carcinoma.
-
-
Inhibit the resistance mechanism: The use of ABC transporter inhibitors, such as tariquidar (B1662512) (for ABCB1) or KO-143 (for ABCG2), can restore sensitivity to THZ1 in resistant cells.[5]
Q4: Are there commercially available negative controls for THZ1?
Yes, THZ1-R is the recommended negative control for THZ1. It is a structurally similar analog that lacks the reactive acrylamide (B121943) group necessary for covalent binding to its target kinases. This makes it an excellent tool to differentiate on-target from off-target effects in your experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and characterizing resistance to THZ1 in your cancer cell lines.
Problem 1: Decreased Sensitivity to THZ1 in Cell Viability Assays
Symptom: A rightward shift in the dose-response curve and a significant increase in the IC50 value of THZ1 compared to the parental, sensitive cell line.
Expected Results:
dot
Figure 1. Expected Shift in Dose-Response Curve for THZ1-Resistant Cells
Troubleshooting Steps:
dot
Figure 2. Troubleshooting Workflow for THZ1 Resistance
Quantitative Data Summary: IC50 Values
| Cell Line | Status | THZ1 IC50 (nM) | E9 IC50 (nM) | Reference |
| Kelly (NB) | Sensitive | ~16 | - | [5] |
| Kelly (NB) | Resistant | >400 | ~40 | [5] |
| NGP (NB) | Sensitive | ~10 | - | [5] |
| NGP (NB) | Resistant | >300 | ~20 | [5] |
| LAN5 (NB) | Sensitive | ~2 | - | [5] |
| LAN5 (NB) | Resistant | >100 | ~8 | [5] |
| SK-N-BE2 (NB) | Sensitive | ~15 | - | [5] |
| SK-N-BE2 (NB) | Resistant | >300 | ~20 | [5] |
| NCI-H82 (SCLC) | Sensitive | ~20 | - | [5] |
| NCI-H82 (SCLC) | Resistant | >400 | ~15 | [5] |
| PC-9 (NSCLC) | Sensitive | ~100 | - | [5] |
| PC-9 (NSCLC) | Resistant | >1000 | ~10 | [5] |
NB: Neuroblastoma, SCLC: Small Cell Lung Cancer, NSCLC: Non-Small Cell Lung Cancer
Problem 2: Interpreting Western Blot Results
Symptom: Unsure if the observed changes in protein expression are consistent with known THZ1 resistance mechanisms.
Expected Protein Expression Patterns:
| Protein | THZ1-Sensitive Cells (with THZ1) | THZ1-Resistant Cells (with THZ1) | Interpretation |
| p-RNAPII (Ser2,5,7) | Decreased | No significant change | In resistant cells, THZ1 is unable to reach and inhibit CDK7, thus RNAPII phosphorylation is maintained.[5] |
| MYC | Decreased | No significant change | As a downstream target of the transcriptional machinery, MYC expression is not suppressed in resistant cells due to the lack of CDK7 inhibition.[5] |
| ABCB1 | Low/Undetectable | Markedly Increased | Upregulation of ABCB1 is a key mechanism of resistance, leading to increased drug efflux.[5] |
| ABCG2 | Low/Undetectable | Markedly Increased | Upregulation of ABCG2 is another key mechanism of resistance, leading to increased drug efflux.[5] |
dot
Figure 3. Expected Western Blot Outcomes in THZ1-Sensitive vs. Resistant Cells
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is adapted for assessing drug sensitivity in a 96-well format.
Materials:
-
Cancer cell lines (sensitive and suspected resistant)
-
Complete cell culture medium
-
This compound
-
Resazurin (B115843) sodium salt solution
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a 2x serial dilution of THZ1 in complete medium. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest THZ1 concentration.
-
Remove the medium from the cells and add 100 µL of the drug-containing medium.
-
Incubate for 72 hours.
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Resistance Markers
This protocol outlines the detection of p-RNAPII, MYC, ABCB1, and ABCG2.
Materials:
-
Cell lysates from sensitive and resistant cells (treated with and without THZ1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-RNAPII Ser2/5/7, anti-MYC, anti-ABCB1, anti-ABCG2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal.
-
Analyze band intensities relative to the loading control.
-
Sanger Sequencing of CDK7, CDK12, and CDK13
This protocol provides a general framework for identifying potential mutations in the THZ1 binding sites.
Materials:
-
Genomic DNA from sensitive and resistant cells
-
PCR master mix
-
Gene-specific primers (see table below)
-
PCR purification kit
-
Sanger sequencing service
Primer Sequences for PCR Amplification and Sequencing:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| CDK7 | GCTGTAGAAGTGAGTTTGTAA | AAGTCGTCTCCTGCTGCACTGA | This is a combination of a validated shRNA target sequence and a qPCR reverse primer. Further validation for Sanger sequencing of the entire coding region around Cys312 is recommended.[2] |
| CDK12 | GCTTTAATGTCAAATTTTGGAGGTC | CTGGCACTGACCTATTGCAT | [2] |
| CDK13 | TAAATCAGCAAGAAGACATCG | - | This is a validated shRNA target sequence. A reverse primer needs to be designed to amplify the region around the corresponding cysteine. |
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from your cell lines.
-
-
PCR Amplification:
-
Perform PCR to amplify the regions of interest in CDK7, CDK12, and CDK13 containing the THZ1 covalent binding sites.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Submit the purified PCR products and corresponding sequencing primers for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequencing results from resistant cells to those from sensitive cells and the reference sequence to identify any mutations.
-
Disclaimer: The information provided in this technical support center is for research purposes only and is not intended for diagnostic or therapeutic use. Experimental protocols should be adapted and optimized for specific laboratory conditions and cell lines.
References
- 1. CDK13-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. MGH DNA Core [dnacore.mgh.harvard.edu]
- 5. frontiersin.org [frontiersin.org]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequencing Primers - CD Genomics [cd-genomics.com]
Technical Support Center: (E/Z)-THZ1 dihydrochloride and its Inactive Analog THZ1-R
Welcome to the technical support center for (E/Z)-THZ1 dihydrochloride (B599025) and its inactive analog, THZ1-R. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and interpretation of results when working with these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of THZ1 and why is THZ1-R considered an appropriate negative control?
A1: THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its mechanism involves the irreversible binding to a specific cysteine residue (Cys312) located outside of the ATP-binding pocket of CDK7.[1][3] This covalent modification inhibits the kinase activity of CDK7, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and the initiation of transcription.[1][3]
THZ1-R is the ideal negative control because it is a structurally analogous compound that lacks the reactive acrylamide (B121943) group responsible for covalent bond formation.[1][4] Consequently, THZ1-R exhibits significantly reduced or no biological activity against CDK7, allowing researchers to distinguish the on-target effects of THZ1 from any potential off-target activities.[1][3]
Q2: What are the expected downstream cellular effects of THZ1 treatment?
A2: As an inhibitor of CDK7, a key component of the transcription factor IIH (TFIIH) complex, THZ1 treatment leads to several downstream cellular effects[1][3]:
-
Inhibition of RNAPII CTD Phosphorylation: THZ1 treatment results in a rapid decrease in the phosphorylation of serine 5 (Ser5) and serine 7 (Ser7) of the RNAPII CTD, which are direct targets of CDK7.[3][4][5] A subsequent decrease in serine 2 (Ser2) phosphorylation is also observed, as CDK7 activity is required to activate CDK9, the primary kinase for Ser2.[3][5]
-
Inhibition of Transcription: By blocking RNAPII phosphorylation, THZ1 leads to a global reduction in mRNA transcription.[3]
-
Cell Cycle Arrest: CDK7 is also a CDK-activating kinase (CAK) responsible for activating other CDKs (CDK1, CDK2, CDK4, CDK6) involved in cell cycle progression.[3] Inhibition of CDK7 by THZ1 can therefore lead to cell cycle arrest.[2][3]
-
Induction of Apoptosis: In many cancer cell lines, the inhibition of transcription of key survival genes by THZ1 leads to the induction of apoptosis.[3][6][7]
Q3: Why am I not observing the expected decrease in cell viability with THZ1 treatment?
A3: Several factors could contribute to a lack of effect on cell viability:
-
Suboptimal Concentration and Incubation Time: Ensure you are using a sufficient concentration of THZ1 and an adequate incubation time. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line.[4]
-
Compound Stability and Solubility: THZ1 can have solubility and stability issues. It is crucial to prepare fresh stock solutions in DMSO and ensure the compound is fully dissolved before diluting it into your experimental media.[4]
-
Cell Line Specificity: The sensitivity to THZ1 can vary significantly between different cell lines.[3][4] Some cell lines may be inherently resistant or require higher concentrations or longer exposure times.
-
Use of THZ1-R as a Control: To confirm that the observed effects (or lack thereof) are due to CDK7 inhibition, it is essential to run a parallel experiment with the inactive analog THZ1-R.[1][4]
Troubleshooting Guides
Problem: High background or non-specific bands in Western blots for phosphorylated RNAPII.
| Possible Cause | Recommended Solution |
| Antibody Specificity | Use highly specific and validated antibodies for p-RNAPII Ser2, Ser5, and Ser7. Run appropriate controls, such as lysates from cells treated with a known phosphatase inhibitor.[4] |
| Lysate Preparation | Prepare fresh lysates and always include protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[1] |
| Washing Steps | Increase the number and duration of wash steps during the Western blot procedure to reduce non-specific antibody binding.[4] |
Problem: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Compound Handling | Prepare fresh dilutions of THZ1 and THZ1-R for each experiment from a fresh DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.[4] |
| Cell Culture Variability | Maintain consistent cell passage numbers, confluency, and growth conditions between experiments to ensure reproducibility.[4] |
| Precipitation of THZ1 | Ensure THZ1 is fully dissolved in DMSO before further dilution. When diluting into aqueous buffers or media, vortex thoroughly and visually inspect for any precipitation.[4] |
Quantitative Data Summary
The following tables summarize the comparative inhibitory activities of THZ1 and its inactive analog THZ1-R.
Table 1: Comparison of Inhibitory Activity (IC50/Kd)
| Compound | Target | Assay Type | IC50 / Kd | Cell Line / System |
| THZ1 | CDK7 | Kinase Assay | 3.2 nM (IC50) | Recombinant Enzyme |
| THZ1-R | CDK7 | Kinase Assay | 146 nM (IC50) | Recombinant Enzyme |
| THZ1 | CDK7 | Binding Assay | low nM range | In vitro |
| THZ1-R | CDK7 | Binding Assay | 142 nM (Kd) | In vitro |
| THZ1 | Proliferation | Cell-based | Potent (low nM) | Various cancer cell lines |
| THZ1-R | Proliferation | Cell-based | Diminished (µM) | Various cancer cell lines |
Data compiled from multiple sources.[1][3][8] Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro CDK7 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of THZ1 and THZ1-R on CDK7 kinase activity.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate (e.g., peptide derived from RNAPII CTD)
-
Kinase buffer
-
ATP
-
THZ1 and THZ1-R
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the recombinant CDK7/Cyclin H/MAT1 complex, the substrate, and the kinase buffer.[1]
-
Add Inhibitors: Add varying concentrations of THZ1 or THZ1-R to the wells. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.[1]
-
Initiate Reaction: Initiate the kinase reaction by adding ATP (e.g., 10 µM).[1]
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).[1]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that measures ADP formation.[1]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 values.[1]
Protocol 2: Cellular Proliferation Assay (CCK-8)
This protocol assesses the anti-proliferative effects of THZ1 and THZ1-R on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
THZ1 and THZ1-R
-
Vehicle control (DMSO)
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of THZ1 and THZ1-R in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. A vehicle control (DMSO) should be included. Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle.[1]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 values.
Protocol 3: Western Blot Analysis of RNAPII CTD Phosphorylation
This protocol is used to directly measure the inhibition of CDK7 in a cellular context.
Materials:
-
Cancer cell line of interest
-
THZ1 and THZ1-R
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies against total RNAPII, phospho-RNAPII (Ser2, Ser5, Ser7)
-
Secondary HRP-conjugated antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of THZ1, THZ1-R, or vehicle for the appropriate time (e.g., 4-6 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the changes in the phosphorylation levels of RNAPII at Ser2, Ser5, and Ser7 relative to the total RNAPII and the vehicle control.
Visualizations
Caption: Mechanism of THZ1 and THZ1-R on the CDK7 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibition by THZ1 suppresses cancer stemness in both chemonaïve and chemoresistant urothelial carcinoma via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
(E/Z)-THZ1 Dihydrochloride vs. Other CDK7 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (E/Z)-THZ1 dihydrochloride (B599025) with other prominent CDK7 inhibitors, supported by experimental data and detailed methodologies.
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating transcription and the cell cycle.[1][2] (E/Z)-THZ1 dihydrochloride was one of the first potent and selective covalent inhibitors of CDK7, demonstrating significant anti-tumor activity in various cancer models.[3][4] This guide will compare (E/Z)-THZ1 to other CDK7 inhibitors, focusing on their mechanism of action, potency, selectivity, and cellular effects.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
CDK7 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[5][6]
-
Covalent inhibitors , such as (E/Z)-THZ1, YKL-5-124, and SY-1365, form an irreversible bond with a specific cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7.[5][7] This covalent modification leads to sustained inhibition of CDK7 activity.
-
Non-covalent inhibitors , like Samuraciclib (CT-7001), BS-181, and SY-5609, bind reversibly to the ATP-binding site of CDK7.[5][6]
The choice between a covalent and non-covalent inhibitor depends on the desired therapeutic window and potential for off-target effects. While covalent inhibitors can offer prolonged target engagement, non-covalent inhibitors may provide more tunable pharmacokinetics.[8]
Performance Comparison of CDK7 Inhibitors
The following tables summarize the quantitative data for this compound and other CDK7 inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Potency of CDK7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Mechanism of Action |
| (E/Z)-THZ1 | CDK7 | 3.2 | Covalent |
| YKL-5-124 | CDK7 | 9.7 | Covalent |
| SY-1365 | CDK7 | 84 | Covalent |
| Samuraciclib (CT-7001) | CDK7 | 40 | Non-covalent (ATP-competitive) |
| BS-181 | CDK7 | 21 | Non-covalent (ATP-competitive) |
| SY-5609 | CDK7 | ~0.065 (KD) | Non-covalent |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Selectivity Profile of CDK7 Inhibitors
| Inhibitor | CDK7 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | CDK9 IC50 (nM) | CDK2 IC50 (nM) |
| (E/Z)-THZ1 | 3.2 | Equipotent to CDK7 | Equipotent to CDK7 | >1000 | >1000 |
| YKL-5-124 | 9.7 | >100,000 | >100,000 | 3020 | 1300 |
| Samuraciclib (CT-7001) | 41 | - | - | 1230 | 578 |
| SY-5609 | - | >15,000-fold selective | - | >13,000-fold selective | >40,000-fold selective |
(E/Z)-THZ1 demonstrates high potency for CDK7 but also inhibits the closely related kinases CDK12 and CDK13.[7][11] This polypharmacology is thought to contribute to its strong anti-transcriptional effects.[7] In contrast, inhibitors like YKL-5-124 and SY-5609 have been developed to be more selective for CDK7, allowing for a more precise dissection of its cellular functions.[7][10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of CDK7 inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of CDK7.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[2]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., (E/Z)-THZ1) to the wells. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration near the Km for CDK7.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[12]
Cell Viability Assay
This assay measures the cytotoxic and cytostatic effects of CDK7 inhibitors on cancer cells.
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.[13]
-
Reagent Addition: Equilibrate the plate and its contents to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[14]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot Analysis for CDK7 Pathway Inhibition
This assay is used to confirm the on-target effect of the inhibitor by assessing the phosphorylation status of CDK7 substrates.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the CDK7 inhibitor at various concentrations for a defined period. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7), total RNA Polymerase II, and a loading control (e.g., β-actin) overnight at 4°C.[13]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
Experimental Workflow for Comparing CDK7 Inhibitors
Logical Comparison: (E/Z)-THZ1 vs. Highly Selective CDK7 Inhibitors
THZ1 [ label="{ (E/Z)-THZ1 |
- Covalent inhibitor\l|
- High potency for CDK7\l|
- Inhibits CDK12/13 \l|
- Strong transcriptional suppression\l|
- Induces apoptosis\l }" fillcolor="#FBBC05" fontcolor="#202124" ];
Selective_Inhibitors [ label="{ Highly Selective CDK7 Inhibitors\n(e.g., YKL-5-124, SY-5609) |
- Covalent or non-covalent\l|
- High potency for CDK7\l|
- Minimal inhibition of CDK12/13 \l|
- Predominant cell cycle effects\l|
- May not induce apoptosis to the same extent\l }" fillcolor="#4285F4" fontcolor="#FFFFFF" ];
Shared_Features [ shape=ellipse, label="Inhibit CDK7\nTarget in Cancer Therapy", fillcolor="#34A853", fontcolor="#FFFFFF" ];
THZ1 -> Shared_Features; Selective_Inhibitors -> Shared_Features; } END_DOT Caption: Key differences between (E/Z)-THZ1 and more selective CDK7 inhibitors.
Conclusion
This compound remains a valuable tool for studying CDK7 biology and a foundational molecule in the development of CDK7-targeted therapies. Its potent, covalent inhibition of CDK7, coupled with its effects on CDK12 and CDK13, results in a profound suppression of transcription and potent anti-cancer activity. Newer generations of CDK7 inhibitors have been engineered for greater selectivity, which helps to delineate the specific roles of CDK7 in the cell cycle and transcription. The choice of inhibitor will ultimately depend on the specific research question or therapeutic strategy. For researchers aiming for broad transcriptional inhibition, (E/Z)-THZ1 is an excellent choice. For studies requiring the specific interrogation of CDK7's role in cell cycle progression, a more selective inhibitor like YKL-5-124 or SY-5609 may be more appropriate. This guide provides the necessary data and protocols to make an informed decision for future research and development in this promising area of cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physiology.elte.hu [physiology.elte.hu]
- 14. origene.com [origene.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Selectivity of (E/Z)-THZ1 Dihydrochloride and THZ531
For researchers, scientists, and drug development professionals, understanding the precise selectivity of chemical probes is paramount for interpreting experimental results and advancing therapeutic strategies. This guide provides a detailed comparison of the selectivity profiles of (E/Z)-THZ1 dihydrochloride (B599025) and THZ531, two covalent inhibitors targeting cyclin-dependent kinases (CDKs) involved in transcription.
(E/Z)-THZ1 was initially identified as a potent and selective covalent inhibitor of CDK7.[1][2] However, further studies revealed that it also exhibits significant activity against CDK12 and CDK13.[3][4] This multi-targeted profile prompted the rational design of THZ531, a derivative of THZ1, with the goal of achieving greater selectivity for CDK12 and CDK13 over CDK7.[3][5] This was accomplished by modifying the substituent bearing the reactive acrylamide (B121943) group to preferentially target a cysteine residue present in CDK12 and CDK13, but spatially distinct in CDK7.[3]
Quantitative Selectivity Profile
The following tables summarize the in vitro potency and cellular target engagement of (E/Z)-THZ1 dihydrochloride and THZ531 against their primary CDK targets.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | CDK7 (nM) | CDK12 (nM) | CDK13 (nM) | CDK9 (nM) |
| (E/Z)-THZ1 | 3.2 - 9.7[1] | Equipotent to CDK7[6] | Equipotent to CDK7[6] | >10,000 |
| THZ531 | 8,500[3] | 158[3][7] | 69[3][7] | 10,500[3] |
Table 2: Off-Target Kinase Inhibition Profile of THZ1
KiNativ profiling in Loucy cells at a 1 µM concentration of THZ1 revealed inhibition of several other kinases. However, this inhibition was not time-dependent, suggesting a non-covalent mechanism of interaction.[6][8]
| Off-Target Kinase | % Inhibition (>75%) |
| MLK3 | >75% |
| PIP4K2C | >75% |
| JNK1/2/3 | >75% |
| MER | >75% |
| TBK1 | >75% |
| IGF1R | >75% |
| NEK9 | >75% |
| PCTAIRE2 | >75% |
In contrast, KiNativ™ profiling for THZ531 demonstrated excellent selectivity, with CDK12 and CDK13 identified as the primary targets and no significant inhibition of 211 other kinases.[3]
Signaling Pathways
Both THZ1 and THZ531 impact gene transcription by inhibiting CDKs that phosphorylate the C-terminal domain (CTD) of RNA polymerase II (RNAPII). However, their distinct selectivity profiles lead to different downstream effects. THZ1, by inhibiting CDK7, affects the phosphorylation of Serine 5 and Serine 7 of the RNAPII CTD, which is crucial for transcription initiation and elongation.[9][10] This leads to a broad disruption of transcription.[9] THZ531, by selectively inhibiting CDK12 and CDK13, primarily affects the phosphorylation of Serine 2 of the RNAPII CTD, leading to a more specific impact on the expression of genes involved in the DNA damage response (DDR) and other key cellular processes.[3][11]
Caption: Signaling pathways affected by THZ1 and THZ531.
Experimental Protocols
The selectivity of this compound and THZ531 has been determined through a series of key experiments. Below are the generalized methodologies for these assays.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compounds on the kinase activity of their target CDKs.
Protocol:
-
Prepare Kinase Reaction Buffer: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[1][6]
-
Prepare Kinase and Substrate: Dilute the recombinant human CDK complex (e.g., CDK7/Cyclin H/MAT1 or CDK12/Cyclin K) and a suitable substrate (e.g., a peptide derived from the RNAPII CTD) in the kinase reaction buffer.[1][12]
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (THZ1 or THZ531) in DMSO and then dilute in the kinase reaction buffer.[1]
-
Kinase Reaction: In a suitable plate format, combine the kinase, substrate, and inhibitor. For covalent inhibitors, a pre-incubation step of the kinase and inhibitor before the addition of ATP is often included to assess time-dependent inhibition.[9][12]
-
Initiate Reaction: Start the reaction by adding a solution of ATP (and often [γ-³²P]ATP for radiometric assays).[3]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Measure the phosphorylation of the substrate. This can be done through various methods, including radiometric detection of ³²P incorporation, or using specific antibodies in an ELISA or Western blot format.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[1]
Caption: Workflow for an in vitro kinase assay.
Biotinylated Probe Pulldown Assay
This assay is used to identify the direct binding targets of a compound within a complex cellular lysate.
Protocol:
-
Synthesize Biotinylated Probe: A biotinylated analog of the inhibitor (e.g., bio-THZ1 or bio-THZ531) is synthesized.[3]
-
Cell Lysate Preparation: Prepare whole-cell lysates from the desired cell line.
-
Incubation: Incubate the cell lysate with the biotinylated probe.[3]
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe along with any covalently bound proteins.[3]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and identify them using Western blotting with specific antibodies against the suspected target proteins (e.g., CDK7, CDK12, CDK13).[3]
Target Engagement Assay
This competitive binding assay assesses the ability of a compound to bind to its intracellular target and prevent its interaction with another probe.
Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of the test compound (e.g., THZ531).
-
Cell Lysis: Prepare cell lysates from the treated cells.
-
Probe Incubation: Incubate the lysates with a biotinylated probe that is known to bind to the target of interest (e.g., bio-THZ1 for assessing engagement with CDK7, CDK12, and CDK13).[3]
-
Affinity Purification: Perform a pulldown of the biotinylated probe using streptavidin beads.[3]
-
Western Blot Analysis: Analyze the pulldown fractions by Western blotting for the target proteins. A decrease in the amount of the target protein pulled down by the biotinylated probe in the presence of the test compound indicates successful target engagement.[3]
Conclusion
The development of THZ531 from THZ1 represents a successful example of rational drug design to enhance kinase selectivity. While this compound is a potent inhibitor of CDK7, CDK12, and CDK13, THZ531 demonstrates a clear preference for CDK12 and CDK13, with significantly reduced activity against CDK7. This improved selectivity makes THZ531 a more precise chemical probe for studying the specific functions of CDK12 and CDK13 in transcriptional regulation and a promising candidate for therapeutic strategies targeting these kinases. The experimental protocols outlined provide a framework for the continued evaluation and characterization of these and other kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. benchchem.com [benchchem.com]
Validating (E/Z)-THZ1 Dihydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Validating its engagement with CDK7 in a cellular context is crucial for interpreting experimental results and advancing drug discovery programs. This guide provides a comparative overview of methods to validate THZ1 target engagement, compares its performance with alternative compounds, and offers detailed experimental protocols.
Comparison of THZ1 and Alternatives
(E/Z)-THZ1 is a powerful tool for studying CDK7 function; however, its activity against CDK12 and CDK13 necessitates the use of more selective compounds to dissect the specific roles of these kinases. The following table summarizes the in vitro potency of THZ1 and its key alternatives.
| Compound | Target(s) | IC50 (CDK7) | IC50 (CDK12) | IC50 (CDK13) | Key Features |
| (E/Z)-THZ1 | CDK7, CDK12, CDK13 | 3.2 nM[1][2][3][4] | Inhibits[3] | Inhibits[3] | Potent covalent inhibitor of CDK7, with off-target activity on CDK12/13. |
| THZ1-R | Negative Control | Inactive | Inactive | Inactive | A structurally similar but inactive analog of THZ1, used as a negative control. |
| YKL-5-124 | CDK7 | 9.7 nM, 53.5 nM[5][6][7] | >10 µM[7] | >10 µM[7] | A highly selective covalent inhibitor of CDK7 with minimal activity against CDK12/13.[5][8] |
| THZ531 | CDK12, CDK13 | 8.5 µM[9][10] | 158 nM[9][10][11][12] | 69 nM[9][10][11][12] | A selective covalent inhibitor of CDK12 and CDK13.[10][11] |
Experimental Validation of Target Engagement
Several robust methods can be employed to confirm that THZ1 is engaging its intended target, CDK7, within cells.
Western Blot for Downstream Effects
A primary and widely-used method is to assess the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a direct substrate of CDK7. Inhibition of CDK7 by THZ1 leads to a dose- and time-dependent decrease in the phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) on the RNAPII CTD.[13]
Competitive Pulldown Assay
This biochemical approach directly demonstrates the binding of THZ1 to CDK7 in a competitive manner. A biotinylated version of THZ1 (bio-THZ1) is used to pull down CDK7 from cell lysates. Pre-treatment of cells with non-biotinylated THZ1 will compete for the binding site on CDK7, resulting in a reduced amount of CDK7 being pulled down by bio-THZ1. This reduction can be visualized by Western blot.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle is that the binding of a ligand (like THZ1) to its target protein (CDK7) stabilizes the protein, making it more resistant to thermal denaturation. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein by Western blot. An increase in the melting temperature (Tm) of CDK7 in the presence of THZ1 is indicative of target engagement.[14][15]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Western Blot for RNAPII CTD Phosphorylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of (E/Z)-THZ1, THZ1-R (negative control), and a vehicle control (DMSO) for the desired time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-RNAPII CTD (Ser5 and Ser7) and total RNAPII.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Competitive Pulldown Assay
-
Cell Treatment and Lysis: Treat cells with the test compound (e.g., THZ1) for the desired time and concentration. Lyse the cells as described above.
-
Biotinylated Probe Incubation: To 250 µg of total protein lysate, add biotinylated THZ1 (bio-THZ1) to a final concentration of 1 µM. Incubate overnight at 4°C with rotation.
-
Streptavidin Pulldown: Add streptavidin agarose (B213101) resin and incubate for another 2 hours at 4°C with rotation.
-
Washes and Elution: Wash the resin multiple times with lysis buffer. Elute the bound proteins by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against CDK7.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells in suspension or adherent cells with (E/Z)-THZ1 or vehicle control (DMSO) for a sufficient time to allow compound entry and binding (e.g., 1 hour at 37°C).
-
Heat Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble CDK7 by Western blot. A shift in the melting curve to higher temperatures in the THZ1-treated samples compared to the control indicates target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. YKL-5-124 | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5' and 3' ends of genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Unraveling CDK7 Selectivity: A Comparative Analysis of (E/Z)-THZ1 and YKL-5-124
A detailed comparison of (E/Z)-THZ1 dihydrochloride (B599025) and YKL-5-124 reveals YKL-5-124 as a more selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). While both compounds effectively inhibit CDK7, THZ1 exhibits significant off-target activity against CDK12 and CDK13, leading to broader transcriptional effects. In contrast, YKL-5-124 demonstrates high selectivity for CDK7, primarily inducing a cell-cycle arrest phenotype. This guide provides a comprehensive analysis of their selectivity profiles, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
Cyclin-Dependent Kinase 7 (CDK7) is a critical regulator of both cell cycle progression and transcription, making it a compelling target in oncology.[1][2][3] It functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which activates other CDKs, and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][3] The development of selective CDK7 inhibitors is crucial for dissecting its distinct biological roles and for therapeutic applications.
This guide compares two prominent covalent inhibitors of CDK7: (E/Z)-THZ1 dihydrochloride and YKL-5-124. While THZ1 was a pioneering tool compound for studying CDK7, its polypharmacology, notably the potent inhibition of CDK12 and CDK13, confounded the interpretation of its cellular effects.[4][5] The subsequent development of YKL-5-124 provided a more precise tool to investigate the consequences of selective CDK7 inhibition.[4][5]
Data Presentation: Head-to-Head Inhibitor Selectivity
The selectivity of a chemical probe is paramount for accurately attributing biological effects to the intended target. The following tables summarize the in vitro inhibitory concentrations (IC50) of THZ1 and YKL-5-124 against a panel of kinases, highlighting the superior selectivity of YKL-5-124 for CDK7.
Table 1: Kinase Inhibition Profile of (E/Z)-THZ1
| Kinase | IC50 (nM) |
| CDK7 | 3.2 [6][7] |
| CDK12 | Equipotent to CDK7[4] |
| CDK13 | Equipotent to CDK7[4] |
Note: Specific IC50 values for THZ1 against CDK12 and CDK13 are not consistently reported but are described as equipotent to CDK7.
Table 2: Kinase Inhibition Profile of YKL-5-124
| Kinase | IC50 (nM) |
| CDK7 | 53.5 [8][9][10] |
| CDK7/Mat1/CycH | 9.7 [8][9][10] |
| CDK2 | 1300[4][9] |
| CDK9 | 3020[4][9] |
| CDK12 | Inactive[4][8][9] |
| CDK13 | Inactive[4][8][9] |
The data clearly illustrates that while THZ1 potently inhibits CDK7, it also significantly inhibits CDK12 and CDK13.[4] In contrast, YKL-5-124 is highly selective for CDK7, with over 100-fold greater selectivity against CDK2 and CDK9 and no significant activity against CDK12 and CDK13.[2][8] This difference in selectivity is critical, as the inhibition of CDK12 and CDK13 by THZ1 contributes significantly to its global effects on transcription.[4][5]
Differentiating Cellular Phenotypes
The distinct selectivity profiles of THZ1 and YKL-5-124 translate into different cellular outcomes.
-
YKL-5-124: Treatment with YKL-5-124 leads to a strong cell cycle arrest, primarily at the G1/S transition, and inhibits E2F-driven gene expression.[4][5][8] However, it has a surprisingly weak effect on the phosphorylation of the RNAPII CTD, a hallmark of transcriptional inhibition.[4][8][10] This suggests that selective CDK7 inhibition predominantly impacts cell cycle progression.
-
(E/Z)-THZ1: In contrast, THZ1 treatment results in a dramatic inhibition of super-enhancer-associated gene expression and a significant decrease in RNAPII CTD phosphorylation.[1][4] While it also induces cell cycle arrest, its potent effect on transcription, now understood to be a consequence of its polypharmacology on CDK7, CDK12, and CDK13, leads to a more pronounced cytotoxic effect in many cancer cell lines.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare CDK7 inhibitors.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a compound on the kinase activity of CDK7.
Principle: The assay quantifies the phosphorylation of a substrate by the CDK7 enzyme in the presence of varying concentrations of the inhibitor.
Protocol:
-
Kinase Reaction Buffer Preparation: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[3]
-
Compound Dilution: Prepare serial dilutions of this compound and YKL-5-124 in DMSO.
-
Reaction Setup: In a microplate, combine the recombinant CDK7/CycH/MAT1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and the diluted inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Western Blot Analysis of RNAPII CTD Phosphorylation
This cellular assay assesses the inhibition of CDK7's transcriptional function by measuring the phosphorylation status of its direct substrate, RNAPII.
Principle: CDK7 phosphorylates serine residues (primarily Ser5 and Ser7) in the CTD of RNAPII. Inhibition of CDK7 leads to a decrease in these phosphorylation levels, which can be detected by specific antibodies.[1]
Protocol:
-
Cell Culture and Treatment: Culture cells to a desired confluency and treat them with varying concentrations of (E/Z)-THZ1, YKL-5-124, or a vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for total RNAPII and phosphorylated forms of the RNAPII CTD (p-Ser2, p-Ser5, p-Ser7). Subsequently, incubate with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Cell Cycle Analysis
This assay determines the effect of the inhibitors on cell cycle progression.
Principle: CDK7 activity is essential for the G1/S transition. Inhibition of CDK7 is expected to cause cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells with the inhibitors for a defined period (e.g., 24 hours).[1]
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[1]
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), which also contains RNase to eliminate RNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) based on their DNA content.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of CDK7 and a general experimental workflow for inhibitor validation.
Caption: Dual roles of CDK7 in transcription and cell cycle, and inhibition by THZ1 and YKL-5-124.
Caption: A general experimental workflow for the validation of a selective kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. YKL-5-124 | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
Synergistic Effects of (E/Z)-THZ1 Dihydrochloride in Combination Cancer Therapy: A Comparative Guide
(E/Z)-THZ1 dihydrochloride , a selective and covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has emerged as a promising agent in oncology. Its primary mechanism involves the inhibition of transcriptional processes that are often hijacked by cancer cells, leading to a reduction in the expression of key oncogenes and survival factors.[1][2] While potent as a monotherapy in certain contexts, a growing body of preclinical evidence highlights the significant synergistic potential of THZ1 when combined with other anticancer agents. This guide provides a comparative overview of these synergistic combinations, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
I. Quantitative Analysis of Synergistic Combinations
The synergistic efficacy of THZ1 in combination with various drug classes has been demonstrated across a range of cancer types. The following tables summarize the quantitative data from key preclinical studies, primarily using the Combination Index (CI) as calculated by the Chou-Talalay method, where CI < 1 indicates synergy.
Table 1: Synergistic Effects of THZ1 with Targeted and Chemotherapeutic Agents
| Cancer Type | Combination Drug | Cell Lines / Model | Key Quantitative Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | LY2228820 (p38α inhibitor) | A549, H292, H460, SKMES1 | Mean Combination Index (CI) < 0.8 in all cell lines. Significant synergistic promotion of apoptosis. | |
| Urothelial Carcinoma | Gemcitabine | BFTC905, T24 | THZ1 co-treatment significantly potentiated gemcitabine-induced cytotoxicity. | [3] |
| MYCN-Amplified Neuroblastoma | Ponatinib, Lapatinib (TKIs) | MYCN-amplified neuroblastoma cells | Synergistically induced apoptosis in cancer cells with minimal effects on normal cells. | [4] |
| Small Cell Lung Cancer (SCLC) | Topotecan (Topoisomerase I inhibitor) | DMS114, H446, H146 | Confirmed synergistic cytotoxicity using Loewe synergy score calculations. | [5][6] |
| Gastrointestinal Stromal Tumor (GIST) | Imatinib | GIST-T1, GIST-882 | Strong synergistic effects with Combination Index (CI) values < 1.0. | [1] |
| Multiple Myeloma | Bortezomib, Carfilzomib, ABT-199 | U266, H929 | Combination Index (CI) values less than 1.0, denoting synergistic interactions. | [7] |
| HR-Proficient Cancers | Olaparib (PARP inhibitor) | MDA-MB-231, OVCAR5, DU145 | Strong synergistic activity with low-dose THZ1 in all tested cell lines. | [8] |
Table 2: In Vivo Synergistic Efficacy of THZ1 Combinations
| Cancer Type | Combination Drug | Animal Model | Key Outcome | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Anti-PD-1 Antibody | Lewis murine lung cancer model | Significant reduction in tumor burden compared to single-agent treatments. | |
| Non-Small Cell Lung Cancer (NSCLC) | LY2228820 (p38α inhibitor) | H292 xenograft models | Enforced antitumor effect compared to each drug alone without increased toxicity. | |
| Urothelial Carcinoma | Gemcitabine | Xenograft nude mouse model | Enhanced antitumor effect of gemcitabine. | [3] |
| HR-Proficient Cancers | Olaparib (PARP inhibitor) | OVCRA5 ovarian cancer model | Significant inhibition of tumor growth in the combination group. | [8] |
II. Mechanistic Insights into Synergistic Actions
The synergistic effects of THZ1 with other drugs stem from its multifaceted impact on cancer cell biology, primarily through the disruption of transcriptional addiction and the modulation of key signaling pathways.
A. THZ1 and p38α/MYC/PD-L1 Axis in NSCLC
In NSCLC, THZ1 has been shown to suppress the p38α/MYC signaling pathway.[9][10] This leads to a downregulation of MYC, a critical oncogene, and subsequently, a decrease in the expression of PD-L1, a key immune checkpoint protein.[10] This dual effect of inhibiting tumor cell proliferation and reducing immune evasion provides a strong rationale for combining THZ1 with p38α inhibitors or anti-PD-1 immunotherapy.[10]
B. THZ1 and Bcl-2 in Urothelial Carcinoma
In urothelial carcinoma, THZ1 enhances the cytotoxic effects of gemcitabine.[3] Mechanistically, THZ1 treatment leads to a decrease in the anti-apoptotic protein Bcl-2.[3] Gemcitabine induces DNA damage, and the concurrent suppression of Bcl-2 by THZ1 lowers the threshold for apoptosis, leading to a synergistic increase in cancer cell death.[3]
C. THZ1 and DNA Damage Repair Pathways
THZ1 has been shown to downregulate the expression of genes involved in the DNA damage response (DDR).[7] This creates a synthetic lethal interaction with agents that induce DNA damage, such as PARP inhibitors and topoisomerase I inhibitors. By impairing the cell's ability to repair DNA damage, THZ1 sensitizes cancer cells to the cytotoxic effects of these drugs. For instance, in SCLC, THZ1 induces the degradation of RNA Polymerase II, which in turn prevents the repair of topotecan-induced DNA-protein cross-links, leading to enhanced cell death.[5][11]
III. Experimental Protocols
The following are generalized protocols for key experiments used to assess the synergistic effects of THZ1 in combination with other drugs.
A. Cell Viability and Synergy Assessment (CCK8/MTT Assay)
Objective: To determine the effect of single and combined drug treatments on cell proliferation and to calculate the Combination Index (CI).
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of THZ1, the combination drug, and the combination of both at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add CCK8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy.[4]
B. Apoptosis Detection (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Treat cells with the single agents and the combination at predetermined concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
C. In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of the drug combination in a preclinical animal model.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, THZ1 alone, combination drug alone, and THZ1 plus the combination drug. Administer drugs via an appropriate route (e.g., intraperitoneal injection) and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
References
- 1. clyte.tech [clyte.tech]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antbioinc.com [antbioinc.com]
- 7. punnettsquare.org [punnettsquare.org]
- 8. researchgate.net [researchgate.net]
- 9. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
A Comparative Analysis of (E/Z)-THZ1 and Other Covalent Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent kinase inhibitor (E/Z)-THZ1 with other notable covalent inhibitors. The analysis is supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of their mechanisms and performance.
Introduction to Covalent Kinase Inhibitors
Covalent kinase inhibitors represent a significant class of therapeutic agents that achieve prolonged and often irreversible target inhibition by forming a stable covalent bond with a specific amino acid residue within the kinase active site, most commonly a cysteine.[1][2] This mechanism can lead to high potency and a durable pharmacodynamic effect.[2] This guide focuses on the comparative analysis of (E/Z)-THZ1, a selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), against other covalent inhibitors targeting various kinases, including more selective CDK7 inhibitors and inhibitors of Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).
Data Presentation: Quantitative Comparison of Covalent Kinase Inhibitors
The following tables summarize the in vitro potency of THZ1 and its analogs, as well as other prominent covalent kinase inhibitors, against their primary targets.
Table 1: Comparative Potency of THZ1 and Other Covalent CDK Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Notes |
| (E/Z)-THZ1 | CDK7 | 3.2 | Also inhibits CDK12 and CDK13. Covalently targets Cys312 of CDK7. |
| CDK12 | 158[3] | ||
| CDK13 | 69[3] | ||
| YKL-5-124 | CDK7 | 9.7 (for CDK7/Mat1/CycH complex)[4] | Highly selective for CDK7 over CDK12/13.[4][5] |
| CDK2 | 1300[4] | ||
| CDK9 | 3020[4] | ||
| THZ531 | CDK12 | 158[6] | Selective covalent inhibitor of CDK12 and CDK13.[6] |
| CDK13 | 69[6] |
Table 2: Potency of Covalent Inhibitors Targeting BTK and EGFR
| Inhibitor | Primary Target | Covalent Residue | IC50 (nM) |
| Ibrutinib | BTK | Cys481[7] | 0.5 |
| Acalabrutinib | BTK | Cys481[8] | 5 |
| Afatinib (B358) | EGFR | Cys797[4] | 0.5 |
| HER2 | 14 | ||
| Osimertinib | EGFR (T790M mutant) | Cys797[9] | <10 |
| EGFR (wild-type) | ~50 |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of covalent kinase inhibitors are provided below.
In Vitro Kinase Assay (General Protocol)
This protocol is designed to determine the in vitro potency (IC50) of a covalent inhibitor against its target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Covalent inhibitor stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the covalent inhibitor in kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the recombinant kinase and the diluted inhibitor. Include a DMSO-only control.
-
Pre-incubation (for time-dependent inhibition): Incubate the enzyme-inhibitor mixture for varying time points (e.g., 0, 15, 30, 60 minutes) at room temperature to assess time-dependent inhibition, a characteristic of covalent inhibitors.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value for each pre-incubation time point. A decrease in IC50 with longer pre-incubation times is indicative of a covalent binding mechanism.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay measures the effect of a covalent inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Covalent inhibitor stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the covalent inhibitor in cell culture medium. Replace the existing medium with the medium containing the inhibitor or a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cells of interest
-
Covalent inhibitor stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the covalent inhibitor or a DMSO vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates thermal stabilization of the target protein upon inhibitor binding, confirming target engagement.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by the compared covalent kinase inhibitors.
CDK7 Signaling Pathway and Inhibition
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by THZ1 and YKL-5-124.
BTK Signaling Pathway and Inhibition
Caption: The B-cell receptor signaling cascade and its covalent inhibition by BTK inhibitors.
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling and its covalent inhibition by afatinib and osimertinib.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Unveiling the Anti-Proliferative Power of (E/Z)-THZ1 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E/Z)-THZ1 dihydrochloride, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising agent in cancer therapy.[1][2] Its primary mechanism of action involves the inhibition of CDK7, a key regulator of transcription and cell cycle progression.[3][4] This guide provides a comprehensive comparison of the anti-proliferative effects of this compound, supported by experimental data and detailed protocols to aid in its validation and exploration.
Performance Comparison: (E/Z)-THZ1 vs. Alternatives
The efficacy of THZ1 has been demonstrated across a variety of cancer cell lines, where it consistently exhibits potent anti-proliferative and pro-apoptotic effects.[5][6][7][8][9]
Table 1: Comparative Anti-Proliferative Activity of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | THZ1 IC50 (nM) | Alternative/Control | Alternative/Control IC50 | Assay Method | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | THZ1-R | >10,000 | Resazurin | [10] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | THZ1-R | >10,000 | CellTiter-Glo | [11] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | ~50 | - | - | Crystal Violet | [11] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | ~100 | - | - | Crystal Violet | [11] |
| T24 | Urothelial Carcinoma | Dose-dependent cytotoxicity (0-750 nM) | Gemcitabine | - | WST-1 | [3] |
| BFTC-905 | Urothelial Carcinoma | Dose-dependent cytotoxicity (0-750 nM) | Gemcitabine | - | WST-1 | [3] |
| NALM6 | B-cell Acute Lymphocytic Leukemia (B-ALL) | Dose-dependent inhibition | - | - | CTG | [6][9] |
| REH | B-cell Acute Lymphocytic Leukemia (B-ALL) | Dose-dependent inhibition | - | - | CTG | [9] |
Note: IC50 values can vary based on specific experimental conditions and cell lines.[11]
Table 2: Effect of THZ1 on Cell Cycle and Apoptosis Markers
| Cell Line | Cancer Type | THZ1 Concentration | Effect on Cell Cycle | Key Apoptotic Markers | Reference |
| T24, BFTC-905 | Urothelial Carcinoma | 250 and 500 nM | Cell cycle retardation | Cleavage of PARP, caspase-3, caspase-7; Decreased Bcl-2 | [3] |
| HeLa, SiHa | Cervical Cancer | Dose-dependent | G2/M arrest | - | [5] |
| Multiple Myeloma cells | Multiple Myeloma | Varies | G2/M arrest | Downregulation of MCL-1, BCL-XL, c-MYC | [12][13] |
| B-ALL cells | B-cell Acute Lymphocytic Leukemia | Low concentration | Cell cycle arrest | - | [6][7][8] |
| B-ALL cells | B-cell Acute Lymphocytic Leukemia | High concentration | - | Increased cleaved caspase 3; Decreased BCL2 | [6][8] |
| Lens Epithelial Cells | - | 0-400nM | G2/M arrest | - | [14] |
Signaling Pathways and Experimental Workflow
The anti-proliferative effects of THZ1 stem from its ability to disrupt fundamental cellular processes regulated by CDK7.
CDK7 Signaling Pathway and THZ1 Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Anti-tumor Drug THZ1 Suppresses TGFβ2-mediated EMT in Lens Epithelial Cells via Notch and TGFβ/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of (E/Z)-THZ1 dihydrochloride: A Comparative Guide to CDK7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
(E/Z)-THZ1 dihydrochloride (B599025), a potent and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a critical tool in cancer research. Its unique mechanism of action, targeting a cysteine residue outside the canonical kinase domain, offers a compelling avenue for therapeutic intervention. However, a thorough understanding of its cross-reactivity profile is paramount for accurate interpretation of experimental results and successful clinical translation. This guide provides an objective comparison of (E/Z)-THZ1 dihydrochloride with other notable CDK7 inhibitors, supported by experimental data and detailed methodologies.
Comparative Cross-Reactivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research probe and its potential as a therapeutic agent. The following tables summarize the inhibitory activity of this compound and its alternatives against a panel of kinases.
| Inhibitor | Target | IC50 (nM) | Off-Target Profile (Notable Inhibitions) | Mechanism of Action |
| This compound | CDK7 | 3.2[1][2][3] | CDK12, CDK13 (equipotent to CDK7)[4][5] | Covalent, Irreversible |
| YKL-5-124 | CDK7 | 9.7 - 53.5[4][6][7][8] | Highly selective for CDK7 over CDK12 and CDK13 (inactive against CDK12/13)[4][7][8]. >130-fold selective for CDK7 over CDK2 (IC50: 1300 nM) and CDK9 (IC50: 3020 nM)[6][9]. | Covalent, Irreversible |
| SY-1365 | CDK7 | 369[9] | Highly selective; a kinome screen of 468 kinases showed >90% inhibition of only 7 other kinases at 1 µM[9]. | Covalent |
In-Depth Look at Off-Target Effects of THZ1
While THZ1 is a potent CDK7 inhibitor, it also exhibits significant activity against CDK12 and CDK13.[4][5] This polypharmacology is a crucial consideration in experimental design, as inhibition of CDK12 and CDK13 can have distinct biological consequences, particularly in the context of transcription regulation. Furthermore, KiNativ profiling, a chemical proteomics approach to assess target engagement, has revealed that at a concentration of 1 µM, THZ1 can inhibit other kinases by more than 75%, including MLK3, PIP4K2C, JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9, and PCTAIRE2. However, the binding to these off-target kinases was not time-dependent, suggesting a non-covalent and less potent interaction compared to its covalent binding to CDK7.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by THZ1.
Caption: General experimental workflow for characterizing kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the activity of a purified kinase.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
Biotinylated substrate peptide (e.g., derived from RNA Polymerase II CTD)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound or alternatives) serially diluted in DMSO
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume plates
Procedure:
-
Add 2.5 µL of 2x concentrated kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of serially diluted test compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding 5 µL of a 2x concentrated substrate and ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, Europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader (excitation at ~320-340 nm, emission at ~615 nm for Europium and ~665 nm for APC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay assesses the impact of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[10]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
KiNativ™ In-Cell Target Engagement Assay
This chemical proteomics method identifies the direct targets of a kinase inhibitor within a complex cell lysate.
Principle: The KiNativ™ assay utilizes an ATP- or ADP-acyl phosphate (B84403) probe that covalently labels a conserved lysine (B10760008) in the ATP-binding pocket of active kinases.[11][12][13][14] Pre-treatment of cell lysates with an inhibitor will block this labeling for its specific targets. Labeled kinases are then identified and quantified by mass spectrometry.
Procedure (Generalized):
-
Lysate Preparation: Prepare cell lysates under native conditions.
-
Inhibitor Treatment: Incubate aliquots of the lysate with the test compound at various concentrations or a DMSO vehicle control.
-
Probe Labeling: Add the biotinylated acyl-phosphate probe to each lysate and incubate to allow for covalent labeling of kinases not bound by the inhibitor.
-
Digestion: Reduce, alkylate, and digest the proteins with trypsin.
-
Enrichment: Enrich the biotinylated peptides using streptavidin beads.
-
Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of labeled peptides from inhibitor-treated samples to the DMSO control to determine the degree of inhibition for each identified kinase. This provides a comprehensive profile of the inhibitor's on- and off-targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LINCS Data Portal [lincsportal.ccs.miami.edu]
- 12. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (E/Z)-THZ1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of (E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), against other relevant cancer therapeutics. The information is supported by experimental data to aid in the evaluation of its potential in cancer research and drug development.
Mechanism of Action
(E/Z)-THZ1 dihydrochloride is a selective and potent covalent inhibitor of CDK7, a key regulator of transcription and the cell cycle. THZ1 covalently binds to a unique cysteine residue (C312) located outside of the canonical kinase domain of CDK7, leading to irreversible inhibition.[1] This inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation and elongation phases of transcription.[2][3] Consequently, THZ1 treatment leads to the suppression of transcription, particularly of genes with super-enhancers that are crucial for cancer cell identity and survival, ultimately resulting in cell cycle arrest and apoptosis.[3][4][5]
Data Presentation
In Vitro Efficacy: A Comparative Analysis
The following table summarizes the in vitro efficacy of THZ1 and other selected inhibitors across various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit 50% of cell growth.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| (E/Z)-THZ1 | CDK7 | Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [N/A] |
| (E/Z)-THZ1 | CDK7 | Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [N/A] |
| (E/Z)-THZ1 | CDK7 | MEC1 | Chronic Lymphocytic Leukemia (CLL) | 7.23 | [6] |
| (E/Z)-THZ1 | CDK7 | MEC2 | Chronic Lymphocytic Leukemia (CLL) | 7.35 | [6] |
| (E/Z)-THZ1 | CDK7 | H1975/WR | Non-Small Cell Lung Cancer (NSCLC) | 83.4 | [7] |
| (E/Z)-THZ1 | CDK7 | H1975/OR | Non-Small Cell Lung Cancer (NSCLC) | 125.9 | [7] |
| YKL-5-124 | CDK7 | HAP1 | - | 53.5 (for CDK7) | [8] |
| SY-1365 | CDK7 | - | Breast, Ovarian, Colorectal, Lung Cancer | Low nM EC50 | [9] |
| JQ1 | BET Bromodomains | Rh10, Rh28 | Childhood Sarcoma | <1000 | [10] |
| JQ1 | BET Bromodomains | BxPC3 | Pancreatic Ductal Adenocarcinoma | 3500 | [11] |
In Vivo Efficacy: Xenograft Model Studies
This table summarizes the in vivo efficacy of THZ1 in various xenograft models, highlighting its anti-tumor activity.
| Cancer Type | Animal Model | Cell Line | THZ1 Dosage & Administration | Key Findings | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Bioluminescent xenografted mouse | KOPTK1 | 10 mg/kg, twice daily (i.v.) | Reduced tumor cell proliferation with no observable toxicity. | [1][12][13] |
| Multiple Myeloma | NOD/SCID γ mice | U266 or PS-R/Luc xenografts | 10 mg/kg, twice daily, 5 days/week (i.p.) | Significantly improved survival and reduced tumor burden with minimal toxicity. | [5][12][14] |
| Cholangiocarcinoma (CCA) | Nude mice | HuCCT1 xenografts | 10 mg/kg, twice daily (i.p.) | Significantly suppressed xenograft growth and prolonged survival. | [12] |
| Non-Small Cell Lung Cancer (NSCLC) | Xenograft model | H460 | 10 mg/kg, daily | Suppressed tumor growth and induced apoptosis. | [15] |
| Neuroblastoma (NB) | Xenograft model | Kelly | 10 mg/kg, twice daily | Profoundly reduced tumor volume. | [13] |
| Urothelial Carcinoma | Nude mice | T24 or BFTC-905 | 10 mg/kg/day (i.p.) | Enhanced anti-tumor effect of gemcitabine. | [16] |
Experimental Protocols
In Vitro Assays
1. Cell Viability/Proliferation Assay (CCK-8 Method)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle (DMSO) control.[17]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[17]
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[17]
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.[18]
2. Western Blot Analysis for RNAPII CTD Phosphorylation
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of THZ1 or vehicle control for a specified time (e.g., 4-6 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][19]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[17][19]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[17]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated RNAPII CTD (Ser2, Ser5, and Ser7) and total RNAPII overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID) for tumor cell implantation.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in a mixture of serum-free media and Matrigel™ into the flank of each mouse.[16]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth regularly by measuring with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16]
-
Drug Formulation and Administration: Formulate THZ1 in a suitable vehicle, such as 10% DMSO in 5% Dextrose in Water (D5W).[12] Administer the drug via the desired route (e.g., intraperitoneal or intravenous injection) at the specified dose and schedule.[12]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).[12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Mandatory Visualization
Caption: THZ1 covalently inhibits CDK7, preventing RNAPII phosphorylation and halting transcription.
Caption: Workflow for evaluating THZ1 efficacy in vitro and in vivo.
Caption: Logical comparison of THZ1 with alternative cancer therapeutics.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 10. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Researchers: Essential Protocols for Handling (E/Z)-THZ1 Dihydrochloride
Researchers and scientists working with the potent and selective CDK7 inhibitor, (E/Z)-THZ1 dihydrochloride (B599025), must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. Given its cytotoxic properties and use in cancer research, treating this compound with the utmost care is paramount to ensure personal safety and prevent environmental contamination.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory professionals in the safe management of this chemical.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
When handling (E/Z)-THZ1 dihydrochloride in its powdered form or in solution, a comprehensive suite of personal protective equipment is mandatory. The primary routes of exposure to cytotoxic compounds include skin contact, inhalation of aerosols or particles, and accidental ingestion.[2] Therefore, appropriate PPE is crucial to create a barrier between the researcher and the chemical.
Workers should, at a minimum, wear two pairs of chemotherapy-rated gloves, a protective gown, eye protection, and respiratory protection, especially when handling the powder form.[1] It is critical to select PPE that is certified to protect against chemical hazards.
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides additional protection. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Shields eyes from splashes and aerosols. |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the powder form or creating aerosols. A surgical mask is not sufficient. | Prevents inhalation of hazardous particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and prevent spills. All manipulations should be performed within a certified chemical fume hood or a biological safety cabinet to control for airborne particles.
Preparation and Weighing:
-
Designated Area: Conduct all handling of the powdered compound in a designated area within a chemical fume hood to contain any dust.
-
Weighing: If possible, weigh the powder directly into the vessel that will be used for dissolution to minimize transfer. Use a tared container to avoid spills.
-
Dissolution: Add the solvent slowly to the powder to avoid splashing. This compound is soluble in DMSO.[3][4]
Administration and In-Vitro Use:
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard symbols.
-
Pipetting: Use dedicated, calibrated pipettes. Avoid creating aerosols by pipetting slowly and close to the surface of the liquid.
-
Incubation: When treating cells in culture, handle plates and flasks within a biological safety cabinet.
Spill Management: In the event of a spill, immediately alert others in the vicinity. A cytotoxic spill kit should be readily available. The cleanup procedure involves:
-
Evacuation: Clear the immediate area of all personnel.
-
PPE: Don the appropriate PPE from the spill kit.
-
Containment: Cover the spill with absorbent pads from the kit.
-
Decontamination: Clean the area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
Waste Segregation:
-
Sharps: Needles, syringes, and contaminated glassware should be placed in a designated sharps container for cytotoxic waste.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and plasticware should be disposed of in a clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed container for hazardous chemical waste. Do not pour this waste down the drain.
Decontamination of Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces with a suitable cleaning agent.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the operational workflow, the following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
